Product packaging for 1,5-dimethyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 35100-92-6)

1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B1310917
CAS No.: 35100-92-6
M. Wt: 111.15 g/mol
InChI Key: YGRLFMMSIGPOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-Dimethyl-1H-pyrazol-3-amine (CAS 35100-92-6) is a substituted pyrazole derivative characterized by methyl groups at the 1- and 5-positions of the pyrazole ring and an amine group at position 3 . With a molecular formula of C 5 H 9 N 3 and a molecular weight of 111.15 g/mol, this compound serves as a versatile and key intermediate in organic synthesis and pharmaceutical development . Its structural features make it a valuable precursor for the synthesis of more complex molecules. Researchers primarily utilize this compound as a building block in the synthesis of active pharmaceutical ingredients. It has been identified as a critical intermediate for antimalarial and anti-inflammatory agents . Furthermore, its derivatives are investigated for their potential as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are significant in cancer research, and as calcium release-activated calcium (CRAC) channel inhibitors for treating inflammatory diseases like rheumatoid arthritis . The compound should be stored in a cool, dark place, sealed in a dry environment, at 2-8°C . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B1310917 1,5-dimethyl-1H-pyrazol-3-amine CAS No. 35100-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRLFMMSIGPOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426904
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35100-92-6
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Solubility of 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,5-dimethyl-1H-pyrazol-3-amine, a heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development. This document consolidates key data on its physical characteristics and solubility, presents a relevant biological pathway, and outlines typical experimental considerations.

Core Physical and Chemical Properties

This compound is a substituted pyrazole that serves as a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] Its structural and chemical properties are fundamental to its role in drug design and synthesis.

The key identifiers and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compoundPubChem
Synonyms 1,5-Dimethyl-1H-pyrazol-3-ylamine, 3-amino-1,5-dimethyl pyrazole[2]
CAS Number 35100-92-6[1][2]
Molecular Formula C₅H₉N₃[1][2][3]
Molecular Weight 111.15 g/mol [1][2]
Melting Point 65-68°C[1]
Boiling Point 234.7°C at 760 mmHg[1]
Appearance Solid[2]
InChI Key YGRLFMMSIGPOOI-UHFFFAOYSA-N[2]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and utility in various chemical reactions. This compound is noted for its solubility in water and organic solvents, which makes it a versatile intermediate for a range of formulations and syntheses.[4] While specific quantitative solubility data is not extensively detailed in the provided literature, the general solubility characteristics of pyrazole derivatives suggest higher solubility in organic solvents like ethanol and methanol compared to water.[5]

The hydrochloride salt form of the compound, this compound hydrochloride, is also characterized by its solubility in water and organic solvents.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the specific physical properties listed above were not available in the searched literature. However, the synthesis of this compound and its derivatives is well-documented. A common synthetic approach involves the cyclocondensation of hydrazine derivatives with carbonyl compounds, such as 1,3-diketones, often in a solvent like ethanol or acetic acid under heat.[4][6]

For instance, one general method for creating derivatives involves the sulfonylation of this compound. This process requires maintaining anhydrous conditions, controlling the temperature (e.g., 0–5°C), and utilizing an excess of reagents like thionyl chloride (SOCl₂), followed by purification via column chromatography.[4]

Biological Context: Role as a PI3K Pathway Inhibitor

Derivatives of this compound have garnered significant interest for their potential as antitumor agents.[4] A primary mechanism of action for these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival.[4] Dysregulation of the PI3K pathway is a common feature in many cancers.

The following diagram illustrates a simplified overview of the PI3K signaling pathway and the point of intervention for an inhibitor derived from this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and inhibition point.

This visualization depicts how the activation of a Receptor Tyrosine Kinase (RTK) stimulates PI3K, which then phosphorylates PIP2 to PIP3. This cascade leads to the activation of Akt and subsequent promotion of cell growth and survival. A derivative of this compound can act as an inhibitor, blocking the function of PI3K and thereby halting the downstream signaling that contributes to tumor cell proliferation.[4]

References

An In-depth Technical Guide to the Spectral Data Interpretation of 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 1,5-dimethyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control in drug development and various chemical applications.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound and its closely related analogs. This information is essential for the structural elucidation and confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
H-4 (pyrazole ring)~5.4 - 5.7Singlet1H
N-CH₃ (N-methyl)~3.6Singlet3H
C-CH₃ (C-methyl)~2.2Singlet3H
-NH₂ (amine)Broad Singlet2H

Note: The chemical shifts are based on data for the closely related analog, 1,5-dimethyl-1H-pyrazol-3-ol, and may vary slightly for this compound.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C-3 (pyrazole ring)~156
C-5 (pyrazole ring)~146
C-4 (pyrazole ring)~90
N-CH₃ (N-methyl)~34
C-CH₃ (C-methyl)~11

Note: The chemical shifts are based on data for the closely related analog, 1,5-dimethyl-1H-pyrazol-3-ol[1], and may vary slightly for this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum indicates the presence of specific functional groups in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3250N-H stretch (two bands)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (methyl)
1650 - 1580N-H bendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N stretchPyrazole ring
1335 - 1250C-N stretchAromatic Amine
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z (mass-to-charge ratio) Assignment
111[M]⁺ (Molecular Ion)
112[M+H]⁺ (Protonated Molecule)
134[M+Na]⁺ (Sodium Adduct)

The molecular formula of this compound is C₅H₉N₃, with a molecular weight of 111.15 g/mol [2]. The mass spectrum is expected to show a prominent molecular ion peak at m/z 111.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or a soft ionization technique like Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis and structural elucidation of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectral Analysis and Structural Elucidation.

Logical Relationships in Spectral Interpretation

This diagram shows the logical connections between the different spectral data points and the structural features of this compound they help to identify.

Spectral_Interpretation cluster_data Spectral Data cluster_features Deduced Structural Features NMR_H 1H NMR: - Singlet ~5.5 ppm - Singlet ~3.6 ppm - Singlet ~2.2 ppm - Broad singlet Pyrazole_Ring Pyrazole Ring NMR_H->Pyrazole_Ring H-4 N_Methyl N-Methyl Group NMR_H->N_Methyl N-CH3 C_Methyl C-Methyl Group NMR_H->C_Methyl C-CH3 Amine_Group Primary Amine (-NH2) NMR_H->Amine_Group -NH2 NMR_C 13C NMR: - Peaks at ~156, 146, 90, 34, 11 ppm NMR_C->Pyrazole_Ring Ring Carbons NMR_C->N_Methyl NMR_C->C_Methyl IR_Spec IR Spectrum: - 3400-3250 cm-1 (2 bands) - 1650-1580 cm-1 IR_Spec->Amine_Group N-H stretches & bend MS_Spec Mass Spectrum: - M+ at m/z 111 Molecular_Formula Molecular Formula: C5H9N3 MS_Spec->Molecular_Formula Molecular Weight

Caption: Logical relationships in the spectral interpretation of this compound.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Mechanisms of 1,5-Dimethyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine represent a versatile class of heterocyclic compounds with significant therapeutic promise across a spectrum of diseases. This technical guide provides an in-depth exploration of their biological mechanisms of action, focusing on their roles as antitumor, anti-inflammatory, and neuroprotective agents. Through a comprehensive review of current scientific literature, this document elucidates the core signaling pathways modulated by these compounds, presents quantitative data on their biological activity, and details the experimental protocols utilized for their characterization. The primary mechanisms of action discussed herein are the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulation of Calcium Release-Activated Calcium (CRAC) channels, and the potential to mitigate neuroinflammation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and application of pyrazole-based therapeutics.

Antitumor Activity: Targeting the PI3K/Akt Signaling Pathway

A significant body of research highlights the potent antitumor activity of this compound derivatives, primarily attributed to their ability to inhibit the PI3K/Akt signaling cascade.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: PI3K Inhibition

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a myriad of downstream substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby promoting cell survival.

This compound derivatives have been shown to directly inhibit the catalytic activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of Akt and its downstream effectors. This inhibition leads to the suppression of proliferative signals, induction of apoptosis, and a halt in tumor progression.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Derivative This compound Derivative Derivative->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: PI3K/Akt Signaling Pathway Inhibition.
Quantitative Data: In Vitro Cytotoxicity

The antitumor efficacy of this compound derivatives has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their potency.

Derivative/CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1Hep (laryngeal carcinoma)Laryngeal Cancer3.25 µg/mL[2]
Compound 3Hep (laryngeal carcinoma)Laryngeal Cancer6.92 µg/mL[2]
Compound 1P815 (murine mastocytoma)Mastocytoma17.82 µg/mL[2]
Compound 3P815 (murine mastocytoma)Mastocytoma37.21 µg/mL[2]
Experimental Protocol: In Vitro PI3K Activity Assay

The following protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against PI3K enzymes.

Objective: To determine the IC50 value of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of PIP2 and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is inversely proportional to the PI3K activity.

  • Data Analysis: Plot the percentage of PI3K inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Modulation of CRAC Channels

Certain derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for the activation of immune cells, such as T lymphocytes, and their dysregulation is implicated in various inflammatory and autoimmune diseases.

Mechanism of Action: CRAC Channel Inhibition

CRAC channels are highly selective calcium channels located in the plasma membrane of immune cells. Their activation is a key event in store-operated calcium entry (SOCE), a process triggered by the depletion of calcium from the endoplasmic reticulum (ER). The molecular components of the CRAC channel are the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1.

Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1 channels, leading to a sustained influx of calcium into the cell. This rise in intracellular calcium activates downstream signaling pathways, including the calcineurin-NFAT pathway, which is essential for the transcription of pro-inflammatory cytokines.

This compound derivatives can act as CRAC channel inhibitors, blocking the influx of calcium through the Orai1 pore. This inhibition prevents the activation of downstream signaling pathways, thereby suppressing immune cell activation and the production of inflammatory mediators.

CRAC_Channel_Signaling_Pathway ER_Ca_Depletion ER Ca2+ Depletion STIM1 STIM1 (in ER) ER_Ca_Depletion->STIM1 Activates Orai1 Orai1 (in Plasma Membrane) STIM1->Orai1 Activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Mediates Derivative This compound Derivative Derivative->Orai1 Inhibits Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Activates Cytokine_Production Pro-inflammatory Cytokine Production NFAT->Cytokine_Production Promotes

Figure 2: CRAC Channel Signaling Pathway Inhibition.
Quantitative Data: CRAC Channel Inhibition

The inhibitory potency of pyrazole derivatives on CRAC channels is determined by measuring their effect on store-operated calcium entry.

Derivative/CompoundCell LineAssayIC50Reference
BTP2 (a pyrazole derivative)Jurkat T cellsThapsigargin-induced Ca2+ influx100 nM[3]
BTP2Human T cellsCRAC channel inhibition~10 nM[3]
Synta 66RBL cellsICRAC inhibition1.4 µM[3]
Experimental Protocol: CRAC Channel Activity Assay using a FlexStation 3

This protocol describes a method to measure the inhibition of CRAC channels in a cell-based assay using a fluorescence plate reader.

Objective: To determine the IC50 of a test compound for CRAC channel inhibition.

Materials:

  • Rat Basophilic Leukemia (RBL) or Jurkat T cells

  • Calcium-free buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Calcium 6)

  • Thapsigargin (ER Ca2+-ATPase inhibitor)

  • Test compound (this compound derivative)

  • FlexStation 3 or equivalent fluorescence plate reader

Procedure:

  • Cell Seeding: Seed RBL or Jurkat cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.

  • Compound Preparation: Prepare a serial dilution of the test compound in calcium-free buffer containing thapsigargin. Thapsigargin is used to deplete the ER calcium stores and thereby activate the CRAC channels.

  • Assay Protocol on FlexStation 3:

    • Place the cell plate in the FlexStation 3 reader.

    • Add the compound/thapsigargin solution to the wells.

    • Monitor the baseline fluorescence for a short period.

    • Inject a calcium-containing solution into the wells to initiate calcium influx through the activated CRAC channels.

    • Record the fluorescence signal over time. The increase in fluorescence corresponds to the influx of calcium.

  • Data Analysis: Calculate the rate or peak of the calcium influx for each compound concentration. Plot the percentage of inhibition of calcium influx against the logarithm of the compound concentration to determine the IC50 value.

Neuroprotective Effects: Modulation of Neuroinflammation

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, potentially through the modulation of neuroinflammatory processes. Neuroinflammation, characterized by the activation of glial cells such as microglia, is a key contributor to the pathogenesis of various neurodegenerative diseases.

Proposed Mechanism of Action

In the central nervous system, microglia are the resident immune cells. When activated by inflammatory stimuli, such as lipopolysaccharide (LPS), they release a variety of pro-inflammatory and neurotoxic factors, including cytokines, chemokines, and reactive oxygen species. These factors can lead to neuronal damage and death.

It is hypothesized that this compound derivatives may exert their neuroprotective effects by suppressing the activation of microglia, thereby reducing the production of these harmful mediators. The precise molecular targets within the microglial activation pathways are an active area of investigation.

Neuroprotection_Workflow Microglia Microglia-like Cells (e.g., THP-1) Activated_Microglia Activated Microglia Microglia->Activated_Microglia LPS Inflammatory Stimulus (e.g., LPS) LPS->Microglia Stimulates Derivative This compound Derivative Derivative->Activated_Microglia Inhibits Activation Neuronal_Damage Neuronal Damage & Death Derivative->Neuronal_Damage Prevents Neurotoxic_Factors Release of Neurotoxic Factors (Cytokines, ROS) Activated_Microglia->Neurotoxic_Factors Produces Neurons Neurons (e.g., SH-SY5Y) Neurotoxic_Factors->Neurons Damages Neurons->Neuronal_Damage Neuroprotection Neuroprotection

Figure 3: Experimental Workflow for Assessing Neuroprotection.
Experimental Protocol: In Vitro Neuroprotection Assay

The following protocol describes a co-culture model to assess the neuroprotective effects of test compounds against microglia-mediated neurotoxicity.

Objective: To evaluate the ability of a test compound to protect neurons from damage induced by activated microglia-like cells.

Materials:

  • Human monocytic cell line (e.g., THP-1, as a model for microglia)

  • Human neuroblastoma cell line (e.g., SH-SY5Y, as a model for neurons)

  • Cell culture media and supplements

  • Lipopolysaccharide (LPS) for microglial activation

  • Test compound (this compound derivative)

  • MTT or other cell viability assay reagents

Procedure:

  • Microglia-like Cell Culture and Treatment:

    • Culture THP-1 cells and differentiate them into a macrophage-like state (e.g., using PMA).

    • Treat the differentiated THP-1 cells with the test compound at various concentrations.

    • After a pre-incubation period, stimulate the cells with LPS to induce an inflammatory response.

  • Collection of Conditioned Media:

    • After a suitable incubation period (e.g., 24 hours), collect the culture supernatant (conditioned media) from the treated and untreated THP-1 cells. This media will contain the factors released by the microglia-like cells.

  • Neuronal Cell Culture and Treatment:

    • Culture SH-SY5Y neuronal cells in a separate 96-well plate.

    • Remove the existing media from the neuronal cells and replace it with the collected conditioned media from the THP-1 cells.

  • Assessment of Neuronal Viability:

    • Incubate the neuronal cells with the conditioned media for a defined period (e.g., 48-72 hours).

    • Measure the viability of the neuronal cells using a standard cell viability assay (e.g., MTT assay). A higher viability in the presence of the test compound indicates a neuroprotective effect.

  • Data Analysis:

    • Calculate the percentage of neuronal protection for each concentration of the test compound compared to the control (neurons treated with conditioned media from LPS-stimulated microglia without the compound).

    • Determine the EC50 (half-maximal effective concentration) for the neuroprotective effect.

Conclusion

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. Their ability to target fundamental cellular processes such as cell signaling, ion homeostasis, and inflammation underscores their therapeutic potential. The mechanisms of action, primarily through the inhibition of the PI3K/Akt pathway and CRAC channels, provide a solid foundation for their development as antitumor and anti-inflammatory agents. Furthermore, their potential to modulate neuroinflammation opens up new avenues for the treatment of neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and optimization of these versatile compounds, paving the way for the development of novel and effective therapies.

References

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-3-amine (CAS: 35100-92-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazol-3-amine, a versatile pyrazole derivative used in organic synthesis and drug development. The document covers its core physicochemical properties, safety and handling protocols, experimental procedures, and known biological activities, presenting data in a structured format for ease of reference.

Core Physicochemical Properties

This compound, also known as 3-Amino-1,5-dimethylpyrazole, is a yellow solid organic compound.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 35100-92-6[2][3]
Molecular Formula C₅H₉N₃[1][3][4]
Molecular Weight 111.15 g/mol [1][3][4]
Appearance Yellow solid[1]
Melting Point 65-68 °C[1]
Boiling Point 235 °C[1]
Density 1.17 g/cm³[1]
Flash Point 96 °C[1]
pKa 4.17 ± 0.11 (Predicted)[1]
Storage Temperature 2-8°C (Protect from light)[1]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Adherence to the following safety protocols is mandatory.

Hazard CategoryGHS Classification & Precautionary StatementsReference
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[2]
Signal Word Warning[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
First Aid (Skin) Immediately wash with water and soap and rinse thoroughly.[2]
First Aid (Eyes) Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[2]
First Aid (Inhalation) Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
First Aid (Ingestion) Clean mouth with water and drink afterwards plenty of water. If symptoms persist consult doctor.[2]
Fire Fighting Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher. Wear self-contained breathing apparatus.[2]
Accidental Release Do not discharge into drains or rivers.[2]

Experimental Protocols

The following sections detail common experimental procedures associated with the synthesis and analysis of pyrazole derivatives.

3.1. General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole compounds often involves the cyclization of appropriate precursors. A common and established method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]

Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve the selected 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).[5][6]

  • Catalysis: Introduce a catalytic amount of an appropriate catalyst if required.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or heated to 85°C) for a duration determined by reaction progress.[7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

  • Workup: Upon completion, the reaction mixture is worked up. This may involve filtering the catalyst and evaporating the solvent under reduced pressure.[6]

  • Purification: The crude product is then purified, typically by column chromatography over silica gel, to yield the final pyrazole derivative.[5][6]

Below is a workflow diagram illustrating this general process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Reactants 1,3-Dicarbonyl + Hydrazine Derivative Solvent Dissolve in Solvent (e.g., Ethanol) Reactants->Solvent Reaction Stir at Controlled Temperature Solvent->Reaction TLC Monitor by TLC Reaction->TLC Filter Filter Catalyst TLC->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Purified Pyrazole Product Purify->Product

General workflow for pyrazole synthesis.

3.2. Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques. Commercial suppliers provide data from methods including NMR, HPLC, and LC-MS to verify the compound's structure and purity.[8][9]

Biological Activity and Applications in Drug Development

This compound serves as a key intermediate and structural motif in the development of new therapeutic agents due to its versatile biological properties.[5]

4.1. Antitumor Activity

Derivatives of this compound have shown potential as antitumor agents.[5] A primary mechanism of action involves the inhibition of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] By inhibiting the PI3K/Akt/mTOR pathway, these compounds can effectively reduce tumor cell proliferation.[5]

The diagram below illustrates the inhibitory action on the PI3K signaling pathway.

G cluster_pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K pathway.

4.2. Anti-inflammatory Properties

Certain derivatives of this compound have been identified as inhibitors of calcium release-activated calcium (CRAC) channels.[5] This mechanism is significant for modulating intracellular calcium signaling, which plays a crucial role in the inflammatory response. By inhibiting these channels, the compounds can potentially mitigate the effects of chronic inflammatory conditions such as rheumatoid arthritis.[5]

4.3. Other Biological Activities

The broader pyrazole scaffold is known for a wide spectrum of biological activities, including antimicrobial, antiviral, and antioxidant effects.[10][11][12] While specific studies on this compound are focused, the pyrazole nucleus is a privileged structure in medicinal chemistry, suggesting a wide range of potential therapeutic applications.[12]

References

Tautomerism in substituted 3-aminopyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions. For 3-aminopyrazoles, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds. This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development efforts.

The Annular Tautomerism of 3-Aminopyrazoles

The fundamental tautomeric relationship in 3(5)-aminopyrazoles involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1][2] This process, known as annular prototropic tautomerism, results in two distinct isomers: 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP).[1][2]

While side-chain tautomerism could theoretically produce imino forms, experimental and computational studies overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed.[3] The interconversion between the 3AP and 5AP forms is typically a rapid and reversible process, leading to a dynamic equilibrium in solution.[2]

Figure 1: Annular Tautomeric Equilibrium in 3(5)-Aminopyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is dictated by a subtle interplay of electronic effects from substituents, the nature of the solvent, and intermolecular interactions, particularly in the solid state.

Substituent Effects

The electronic character of other substituents on the pyrazole ring is a primary determinant of tautomeric preference. The general principle is that the N-H proton prefers to be adjacent to the more electron-rich ring nitrogen.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl groups donate electron density to the ring. This increases the basicity of the adjacent nitrogen (N2), stabilizing the proton at the N1 position. Consequently, EDGs favor the 3-amino tautomer .[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) pull electron density from the ring. This makes the N2 nitrogen less basic, thereby favoring the proton's location on N2. Therefore, EWGs shift the equilibrium towards the 5-amino tautomer .[4][5]

This relationship has been confirmed in various studies. For instance, 4-cyano and 4-thiocyanato-3(5)-aminopyrazoles exist preferentially as the 5-amino tautomers in solution, whereas the 4-methoxy analog is predominantly found as the 3-amino tautomer.[4] Similarly, for 3(5)-amino-5(3)-arylpyrazoles, an electron-withdrawing nitro group on the aryl ring stabilizes the 5-amino tautomer in the solid state.[5]

Substituent_Effects Start Substituted 3-Aminopyrazole EDG Electron-Donating Group (EDG) e.g., -NH₂, -OR, -Alkyl Start->EDG EWG Electron-Withdrawing Group (EWG) e.g., -CN, -NO₂, -COOH Start->EWG Equilibrium Tautomeric Equilibrium EDG->Equilibrium EWG->Equilibrium Tautomer3AP Favors 3-Amino Tautomer (Proton on N1) Equilibrium->Tautomer3AP EDG Stabilizes Adjacent N⁻ Tautomer5AP Favors 5-Amino Tautomer (Proton on N2) Equilibrium->Tautomer5AP EWG Destabilizes Adjacent N⁻

Figure 2: Influence of Substituents on Tautomeric Preference.

Solvent Effects

The surrounding solvent medium can significantly alter the tautomeric ratio by preferentially solvating one tautomer over the other. Key solvent properties include polarity and hydrogen-bonding capability. A rare case of slow annular prototropic tautomerism on the NMR time scale has been observed for 4-substituted 3(5)-aminopyrazoles in DMSO-d₆, allowing for the direct detection of signals from both the 3-amino and 5-amino tautomers.[4] Ab initio calculations incorporating the polarizable continuum model (PCM) have shown that the relative stability of the more polar 5-amino tautomer increases when moving from the gas phase to a polar solvent like DMSO.[4]

Solid-State Effects

In the solid state, the tautomeric equilibrium is "frozen" into a single, energetically preferred form, which is dictated by crystal packing forces and intermolecular hydrogen-bonding networks.[4][6] X-ray crystallography is the definitive technique for determining the tautomeric structure in a crystal.[5][6] Studies have revealed diverse behaviors:

  • 4-Substituted 3(5)-aminopyrazoles were found to exist exclusively as the 3-amino tautomers in the solid state.[4]

  • For a series of 3(5)-amino-5(3)-arylpyrazoles, the solid-state structure depended on the aryl substituent. Compounds with H, OCH₃, and Cl adopted the 3-amino form, the NO₂-substituted analog adopted the 5-amino form, and the Br-substituted compound crystallized with both tautomers present in a 1:1 ratio.[5]

Quantitative Analysis of Tautomeric Equilibrium

Quantifying the tautomeric preference is crucial for predictive modeling and understanding structure-activity relationships. This is achieved through both experimental measurements and theoretical calculations.

Table 1: Calculated Energy Differences for Unsubstituted 3(5)-Aminopyrazole
Method/Basis SetPhaseMore Stable TautomerΔE (kJ/mol)ΔG (kJ/mol)Reference
DFT (B3LYP)/6-311++G(d,p)Gas3-Amino (3AP)10.79.8[1]
Table 2: Experimentally Observed Tautomeric Ratios in Solution
CompoundSolventTautomer Ratio (% 3AP : % 5AP)MethodReference
Unsubstituted 3(5)-aminopyrazoleAqueous (25 °C)~75 : ~25pKa/Basicity Data[3]
4-Cyano-3(5)-aminopyrazoleDMSO-d₆5-Amino is preferential¹H, ¹³C NMR[4]
4-Thiocyanato-3(5)-aminopyrazoleDMSO-d₆5-Amino is preferential¹H, ¹³C NMR[4]
4-Methoxy-3(5)-aminopyrazoleDMSO-d₆3-Amino is preferential¹H, ¹³C NMR[4]

Methodologies for Tautomerism Investigation

A multi-faceted approach combining experimental spectroscopy and computational chemistry is required for a thorough investigation of tautomerism.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ring carbons (¹³C NMR) and protons (¹H NMR) are highly sensitive to the electronic environment, which differs significantly between tautomers.[3][4]

    • Protocol:

      • Sample Preparation: Dissolve the substituted aminopyrazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

      • Data Acquisition: Record ¹H and ¹³C NMR spectra. For systems in fast exchange, averaged signals are observed. For systems in slow exchange (often achievable at low temperatures or in specific solvents like DMSO-d₆), distinct signals for each tautomer can be resolved.[4]

      • Analysis: In the case of slow exchange, the tautomeric ratio (KT) is determined by integrating the corresponding signals for each form.[7] The ¹³C chemical shifts of C3 and C5 are particularly informative for assigning the major tautomer.[3]

  • X-ray Crystallography:

    • Principle: Provides unambiguous structural determination of the tautomeric form present in the solid state by mapping electron density to reveal atomic positions and connectivity.[6][8]

    • Protocol:

      • Crystal Growth: Grow single crystals of the compound suitable for diffraction, often by slow evaporation from a solution.[8]

      • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

      • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The positions of hydrogen atoms, particularly the one on the pyrazole ring nitrogen, are located to definitively identify the tautomer.[6]

Computational Protocols
  • Density Functional Theory (DFT) Calculations:

    • Principle: Quantum chemical calculations are used to predict the relative stabilities (energies) of the tautomers, supporting experimental findings and providing insight into the underlying electronic factors.[1][9]

    • Protocol:

      • Structure Optimization: The geometries of both the 3AP and 5AP tautomers are optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1] A vibrational frequency analysis is performed to confirm that the structures are true energy minima.[9]

      • Energy Calculation: The electronic and Gibbs free energies (ΔE and ΔG) are calculated for each optimized tautomer. The difference in these values indicates their relative stability.[1]

      • Solvent Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent.[4][10]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Validation Synthesis Synthesis of Substituted 3-Aminopyrazole Solution Solution State Analysis (NMR Spectroscopy) Synthesis->Solution Solid Solid State Analysis (X-ray Crystallography) Synthesis->Solid Ratio Determine Tautomer Ratio (K_T) in Solution Solution->Ratio Structure Identify Tautomer in Solid State Solid->Structure Conclusion Correlate Experimental & Computational Data for Comprehensive Understanding Ratio->Conclusion Structure->Conclusion Modeling Build Tautomer Models (3AP and 5AP) GasPhase Gas Phase Optimization (DFT) Modeling->GasPhase SolventPhase Solvation Modeling (DFT + PCM) Modeling->SolventPhase Energies Calculate Relative Stabilities (ΔE, ΔG) GasPhase->Energies SolventPhase->Energies Energies->Conclusion

Figure 3: General Workflow for Investigating Tautomerism.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of substituted 3-aminopyrazoles is a finely balanced interplay of substituent electronics, solvent effects, and solid-state interactions. While the 3-amino tautomer is often favored for the parent compound, this preference can be readily modulated or even reversed by the strategic placement of electron-donating or electron-withdrawing groups. For drug development professionals, a thorough understanding of this phenomenon is critical. The predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding profile, shape, and polarity, thereby directly impacting its ability to bind to a biological target. Furthermore, since reactivity is tautomer-dependent, knowledge of the equilibrium is essential for designing regioselective synthetic routes to more complex heterocyclic systems. The integrated experimental and computational workflow detailed in this guide provides a robust framework for characterizing and predicting the tautomeric behavior of novel 3-aminopyrazole derivatives, facilitating more informed and efficient drug discovery and development programs.

References

Unveiling the Physicochemical Properties of 1,5-dimethyl-1H-pyrazol-3-amine: A Core Technical Summary

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental characteristics of chemical compounds is paramount. This technical guide provides a focused summary of the core physicochemical properties of 1,5-dimethyl-1H-pyrazol-3-amine, a molecule of interest in various research domains.

Core Molecular Data

The foundational attributes of this compound are its molecular formula and molecular weight, which are crucial for all stoichiometric calculations and experimental designs.

PropertyValueSource
Molecular FormulaC₅H₉N₃[1][2]
Molecular Weight111.15 g/mol [1][3][4]

Structural and Chemical Identity

To facilitate unambiguous identification and characterization of this compound, the following identifiers are provided.

IdentifierValue
CAS Number35100-92-6
IUPAC NameThis compound

Logical Relationship of Core Properties

The relationship between the molecular formula and the molecular weight is a fundamental concept in chemistry, directly derived from the atomic weights of the constituent elements.

cluster_main Determination of Molecular Weight Formula Molecular Formula (C₅H₉N₃) Calculation Sum of Atomic Weights (5*C + 9*H + 3*N) Formula->Calculation AtomicWeights Atomic Weights (C, H, N) AtomicWeights->Calculation MolecularWeight Molecular Weight (111.15 g/mol) Calculation->MolecularWeight

Caption: Workflow for calculating the molecular weight from the molecular formula.

References

Safety and handling precautions for 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 1,5-dimethyl-1H-pyrazol-3-amine

This guide provides comprehensive safety and handling information for this compound (CAS No. 35100-92-6), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and anti-inflammatory agents[1].

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and inhalation. The available safety data sheets (SDS) indicate that the compound is harmful and requires careful handling to avoid adverse health effects.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Acute toxicity, Dermal Category 4 H312: Harmful in contact with skin[2]
Acute toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]
Skin irritation Category 2 H315: Causes skin irritation[3]

| Serious eye irritation | Category 2 | H319: Causes serious eye irritation[3] |

Signal Word:Warning [2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 35100-92-6 [1][2]
Molecular Formula C₅H₉N₃ [1][4]
Molecular Weight 111.15 g/mol [1][5]
Appearance Solid [6]
Melting Point 65-68°C [1]

| Boiling Point | 234.7°C at 760 mmHg |[1] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. This involves using the substance in designated areas with appropriate engineering controls and following established protocols from receipt to disposal.

Table 3: Handling and Storage Recommendations

Aspect Recommendation
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing[2]. Do not breathe dust. Do not get in eyes, on skin, or on clothing[2]. Use in a well-ventilated area or under a chemical fume hood[2]. Wash hands and exposed skin thoroughly after handling[2].

| Storage | Keep container tightly sealed in a cool, well-ventilated area[2]. Recommended storage temperature is 2-8°C[1][2]. Protect from light and moisture[1][7]. Store away from incompatible materials and sources of ignition[2]. |

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound in a laboratory setting.

G A Receipt & Inspection (Verify Integrity) B Secure Storage (2-8°C, Dry, Dark) A->B C Pre-Use Preparation (Review SDS, Prepare PPE) B->C D Experimental Use (Chemical Fume Hood) C->D E Decontamination (Clean Glassware & Surfaces) D->E F Waste Segregation (Solid & Liquid Waste) D->F G Waste Disposal (Follow Institutional Protocols) E->G F->G

Workflow for Safe Chemical Handling.

Exposure Control and Personal Protection

A multi-layered approach is necessary to control exposure, starting with engineering controls and supplemented by administrative controls and personal protective equipment (PPE).

Hazard Management Approach

The logical process for mitigating risks associated with hazardous chemicals follows a well-defined hierarchy of controls.

G cluster_0 Risk Management Process cluster_1 Hierarchy of Controls A Hazard Identification (this compound) B Risk Assessment (Evaluate Exposure Potential) A->B C Implementation of Controls B->C D Engineering Controls (Fume Hood) C->D Most Effective E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->F Least Effective

Logical Relationship for Hazard Management.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Safety glasses with side-shields or goggles[2].
Skin Protection Protective gloves (e.g., nitrile rubber), and a lab coat. Ensure gloves are inspected prior to use and changed frequently[2].
Respiratory Protection Not required under normal conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA approved respirator[8].

| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands before breaks and immediately after handling the product[9]. |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Protocol for Accidental Exposure

Table 5: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[2].
Skin Contact Immediately wash with plenty of soap and water and rinse thoroughly. Remove contaminated clothing[2].
Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor[2].

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. If symptoms persist, consult a doctor[2]. |

Protocol for Spills and Releases

For accidental spills, ensure personal protection before cleanup. Do not discharge into drains or rivers[2]. Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal. Dispose of contaminated material as waste according to established protocols[2].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide[2].

  • Specific Hazards: During combustion, the substance may emit irritant fumes and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[8][9].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing[2].

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal, recommended storage conditions[9].

  • Conditions to Avoid: Avoid exposure to direct sunlight, heat, and moisture, which may cause degradation[2][7].

  • Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides[8][9].

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides[8][9].

  • Hazardous Reactions: No hazardous polymerization is expected to occur[9].

Toxicological Information

The toxicological properties of this compound have not been fully investigated[9]. The available data classifies it as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation[2][3]. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity[2][8].

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous. Do not dispose of it via household waste or drains[2][8]. Contact a licensed professional waste disposal service to dispose of this material.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 1,5-dimethyl-1H-pyrazol-3-amine, a key building block in medicinal chemistry. The document details the synthetic routes to this compound and explores the diverse chemical transformations of its amino group, including acylation, alkylation, and diazotization. Experimental protocols for key reactions are provided, along with quantitative data on reaction conditions and yields. Furthermore, this guide elucidates the role of this compound derivatives as modulators of significant signaling pathways, such as the PI3K/Akt and CRAC channel pathways, which are critical in various disease states. Visual representations of reaction mechanisms, experimental workflows, and signaling pathways are included to facilitate a deeper understanding of the chemistry and biological relevance of this versatile scaffold.

Introduction

This compound is a heterocyclic amine that has garnered significant attention in the field of drug discovery and development. Its substituted pyrazole core is a prevalent motif in a wide array of biologically active compounds. The presence of a reactive primary amino group at the 3-position, coupled with the methylation at the 1- and 5-positions, provides a unique platform for chemical diversification, enabling the synthesis of libraries of compounds for biological screening. Derivatives of this compound have shown promise as inhibitors of key cellular targets, including phosphatidylinositol 3-kinase (PI3K) and calcium release-activated calcium (CRAC) channels, making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[1] This guide aims to provide a detailed exploration of the chemical reactivity of the amino group of this compound and to highlight the biological significance of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a β-ketonitrile with methylhydrazine. A common and efficient method involves the reaction of acetoacetonitrile with methylhydrazine, followed by N-methylation.

Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole ring is a versatile functional handle that readily participates in a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of Schiff bases. Furthermore, the amino group can be converted to a diazonium salt, which can then undergo a range of substitution reactions.

Acylation

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. A notable example is the acetylation using acetic anhydride.

Experimental Protocol: Synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide

Table 1: Acylation Reaction Conditions and Yields

Acylating AgentBaseSolventTemperatureTimeYield (%)Reference
Acetic AnhydrideNoneEthanolRoom Temp.2 h87.4*[2]

*Yield reported for the acetylation of 4-aminoantipyrine.

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the amine. For instance, methylation can be performed using methyl iodide or dimethyl sulfate. These reactions can sometimes lead to a mixture of mono- and di-alkylated products, and reaction conditions need to be carefully controlled to achieve the desired selectivity.

Experimental Protocol: Synthesis of 1,5-dimethyl-N-methyl-1H-pyrazol-3-amine

A general procedure for N-methylation of amines involves the use of dimethyl sulfate in the presence of a base like sodium hydride. In a typical setup, the amine is dissolved in a suitable solvent, and sodium hydride is added, followed by the dropwise addition of dimethyl sulfate. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Table 2: Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperature
Dimethyl SulfateSodium HydrideTHFRoom Temp.
Methyl IodideNaHDMFRoom Temp.
Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).[3] The resulting diazonium salt is a versatile intermediate that can undergo various transformations.

The diazonium group can be replaced by a halide (Cl, Br) or a cyano group in the presence of a copper(I) salt catalyst. This is known as the Sandmeyer reaction.[4][5][6][7]

Experimental Protocol: Synthesis of 3-chloro-1,5-dimethyl-1H-pyrazole (via Sandmeyer Reaction)

This compound is dissolved in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite is added dropwise while maintaining the temperature between 0 and 5 °C to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases. The product, 3-chloro-1,5-dimethyl-1H-pyrazole, can then be extracted and purified. A similar Sandmeyer reaction on 3-amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile with isoamyl nitrite and CuCl₂ afforded the 3-chloro derivative in 65% yield.[8][9]

The diazonium salt can also act as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound, such as a phenol or an aniline derivative, to form an azo compound. This is known as an azo coupling reaction.[10][11]

Experimental Protocol: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt of this compound is added to a cold, alkaline solution of 2-naphthol. The resulting azo dye precipitates from the solution and can be collected by filtration and purified by recrystallization.

Biological Activity of Derivatives and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of important cellular signaling pathways, highlighting their potential as therapeutic agents.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several pyrazole derivatives have been developed as PI3K inhibitors.[2][12][13][14] The pyrazole scaffold can serve as a core structure for designing ATP-competitive inhibitors that bind to the kinase domain of PI3K.

Below is a DOT script for a diagram illustrating the general PI3K/Akt signaling pathway and the point of inhibition by pyrazole derivatives.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates Inhibitor Pyrazole Derivative (e.g., this compound derivative) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by pyrazole derivatives.

CRAC Channel Signaling Pathway

Calcium release-activated calcium (CRAC) channels are key players in calcium signaling, particularly in immune cells. They are essential for T-cell activation and cytokine release. Dysregulation of CRAC channels is implicated in inflammatory and autoimmune diseases. Pyrazole derivatives have been identified as potent inhibitors of CRAC channels.[10][15][16] These inhibitors can block the influx of calcium, thereby suppressing the downstream signaling events that lead to an inflammatory response.

Below is a DOT script for a diagram illustrating the general CRAC channel signaling pathway and the point of inhibition by pyrazole derivatives.

CRAC_Channel_Pathway Antigen Antigen TCR T-Cell Receptor Antigen->TCR Binds PLC PLC TCR->PLC Activates PIP2_PLC PIP2 PLC->PIP2_PLC Cleaves IP3 IP3 PIP2_PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx NFAT NFAT Activation (Gene Transcription, Cytokine Release) Ca_influx->NFAT Inhibitor Pyrazole Derivative (e.g., this compound derivative) Inhibitor->Orai1 Inhibits

Caption: CRAC channel signaling pathway and inhibition by pyrazole derivatives.

Experimental Workflow for Drug Discovery

The discovery of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Below is a DOT script for a diagram illustrating a typical experimental workflow.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives (Acylation, Alkylation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays, Ca²⁺ Flux Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies SAR->Preclinical Optimization->Synthesis

Caption: Experimental workflow for pyrazole-based drug discovery.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The reactivity of its amino group allows for the generation of a wide range of derivatives with diverse biological activities. The ability of these derivatives to modulate key signaling pathways, such as the PI3K/Akt and CRAC channel pathways, underscores their therapeutic potential. This guide has provided a comprehensive overview of the chemical reactivity of this important scaffold, along with detailed experimental considerations and insights into the biological relevance of its derivatives. Further exploration of the chemical space around this pyrazole core holds significant promise for the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: The 1,5-dimethyl-1H-pyrazol-3-amine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1,5-dimethyl-1H-pyrazol-3-amine scaffold in modern drug discovery. This versatile heterocyclic motif has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents. Its structural features allow for facile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications of the this compound Scaffold

The this compound core is a key building block for a variety of therapeutic agents due to its ability to form critical hydrogen bond interactions with biological targets. Its derivatives have shown significant potential in several therapeutic areas:

  • Oncology: This scaffold is prominently featured in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and components of the MAPK/ERK pathway, all of which are critical in cancer cell proliferation, survival, and metastasis.[1][2]

  • Inflammation and Autoimmune Diseases: The scaffold has been successfully employed in the development of anti-inflammatory agents. Notably, derivatives have been shown to act as inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in the activation of immune cells and the subsequent release of pro-inflammatory cytokines.[3] Additionally, pyrazole-containing compounds have demonstrated efficacy as COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

  • Neurodegenerative Diseases: There is emerging evidence for the neuroprotective effects of pyrazole derivatives. Some compounds are being investigated for their potential to mitigate neuroinflammation, a key process in the pathology of diseases like Alzheimer's and Parkinson's.[6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various derivatives incorporating the pyrazole scaffold.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
P-1 Aurora-A KinaseHCT1160.39[1]
P-1 Aurora-A KinaseMCF-70.46[1]
P-2 CDK2-0.98[1]
P-3 AnticancerA54926[1]
P-4 AnticancerK-5627.31[7]
P-5 AnticancerPC-35.26[7]
P-6 AnticancerB16F106.75[7]
P-7 AnticancerMDA-MB-231-[7]
P-8 AnticancerA2780-[7]
P-9 AnticancerNUGC-[7]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTargetAssayIC50 (µM)Reference
PI-1 COX-2In vitro COX inhibition0.26[5]
PI-2 COX-2In vitro COX inhibition0.039[4]
PI-3 5-LOXIn vitro 5-LOX inhibition1.78[8]
PI-4 p38 MAPKIn vitro p38 MAPK inhibition-[5]

Experimental Protocols

General Synthesis of N-Substituted-1,5-dimethyl-1H-pyrazol-3-amine Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound, a common step in the development of kinase inhibitors.

Workflow for Synthesis

G cluster_synthesis Synthesis Workflow A This compound C Reductive Amination A->C B Aromatic/Heteroaromatic Aldehyde B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Final N-Substituted Product E->F

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde

  • Sodium triacetoxyborohydride (STAB) or other suitable reducing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of pyrazole derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Workflow for ADP-Glo™ Kinase Assay

G cluster_adp_glo ADP-Glo™ Kinase Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) A->B C Incubate 40 min B->C D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E Incubate 30-60 min D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP and ADP for standard curve

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in kinase reaction buffer. Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at the desired concentrations.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound or vehicle (DMSO).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9][10]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[9][10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Workflow for MTT Assay

G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat cells with test compounds B->C D Incubate for desired time (e.g., 48-72h) C->D E Add MTT solution D->E F Incubate 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

PI3K/AKT Signaling Pathway

Derivatives of this compound have been developed as inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cancer cell growth and survival.

G cluster_pi3k PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrazole-based compounds.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling route in cancer that has been targeted by pyrazole-based inhibitors.

G cluster_mapk MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor Pyrazole Inhibitor Inhibitor->Raf Inhibition

Caption: The MAPK/ERK signaling cascade and a potential point of inhibition by pyrazole derivatives.

CRAC Channel Signaling in T-Cells

Pyrazole derivatives have been investigated as inhibitors of CRAC channels, which are crucial for T-cell activation and inflammatory responses.

G cluster_crac CRAC Channel Signaling in T-Cells TCR T-Cell Receptor (TCR) PLC PLC TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ Release STIM1 STIM1 ER->STIM1 Sensing Ca²⁺ depletion ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activation Ca2_influx Ca²⁺ Influx ORAI1->Ca2_influx Calcineurin Calcineurin Ca2_influx->Calcineurin Activation NFAT NFAT Activation Calcineurin->NFAT Cytokine Cytokine Production NFAT->Cytokine Inhibitor Pyrazole Inhibitor Inhibitor->ORAI1 Inhibition

Caption: The CRAC channel signaling pathway in T-cells and its inhibition by pyrazole-based compounds.

References

Experimental procedure for synthesizing pyrazolo[1,5-a]pyrimidines from 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in medicinal chemistry and drug discovery, owing to their diverse biological activities, including their role as kinase inhibitors for cancer therapy.[1][2] This protocol details a robust and widely applicable method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, starting from 1,5-dimethyl-1H-pyrazol-3-amine. The described procedure is based on the classical and efficient cyclocondensation reaction with a β-dicarbonyl compound.[1][3]

This methodology is of significant interest to researchers and scientists in organic synthesis and drug development. The straightforward nature of the reaction, coupled with the potential for high yields, makes it an attractive route for accessing a library of substituted pyrazolo[1,5-a]pyrimidines for further biological evaluation. The protocol provided herein is a generalized procedure that can be adapted and optimized for various substituted β-dicarbonyl compounds to generate a diverse range of target molecules.

Experimental Protocol

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via the cyclocondensation of this compound with a β-dicarbonyl compound.

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial Acetic Acid (solvent)

  • Sulfuric Acid (catalyst, optional)

  • Ethanol

  • Ice-water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add the β-dicarbonyl compound (1.0-1.2 eq). If a catalyst is required to enhance the reaction rate, a catalytic amount of sulfuric acid can be carefully added.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 120 °C) for a period ranging from 2 to 8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The cooled mixture is then poured into ice-water, which will cause the crude product to precipitate.[5]

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold ethanol to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine product.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through cyclocondensation reactions, as reported in the literature for analogous systems. Actual results may vary depending on the specific substrates and reaction conditions used.

Starting Aminopyrazoleβ-Dicarbonyl CompoundSolventCatalystReaction Time (h)Yield (%)Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneAcetic AcidH₂SO₄487-95[5]
5-Amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetateAcetic AcidH₂SO₄487-95[5]
4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamineEnaminonesGlacial Acetic AcidNone7High[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of pyrazolo[1,5-a]pyrimidines from this compound.

experimental_workflow start_end start_end process process reagent reagent solvent_catalyst solvent_catalyst condition condition product product start Start dissolve Dissolve Aminopyrazole in Acetic Acid start->dissolve add_reagents Add β-Dicarbonyl (and optional Catalyst) dissolve->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux workup Precipitate in Ice-Water reflux->workup purify Filter and Recrystallize workup->purify end Pure Product purify->end aminopyrazole 1,5-dimethyl-1H- pyrazol-3-amine aminopyrazole->dissolve dicarbonyl β-Dicarbonyl Compound dicarbonyl->add_reagents acetic_acid Glacial Acetic Acid acetic_acid->dissolve catalyst H₂SO₄ (optional) catalyst->add_reagents heating Reflux (e.g., 120°C) heating->reflux time 2-8 hours time->reflux

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols: 1,5-dimethyl-1H-pyrazol-3-amine in the Synthesis of PI3K Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-dimethyl-1H-pyrazol-3-amine as a key building block in the synthesis of potent and selective Phosphoinositide 3-kinase (PI3K) inhibitors. The document details the rationale for its use, representative synthetic protocols, quantitative biological data, and the relevant signaling pathways.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting the various isoforms of PI3K have shown significant promise in oncology.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with the ATP-binding pocket of kinases.[2] Specifically, this compound serves as a valuable synthon for the construction of pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors.[3] The dimethyl substitution pattern can influence the physicochemical properties and binding affinity of the final compounds. Derivatives of this compound have been shown to inhibit PI3K, leading to reduced tumor cell proliferation and survival.[3]

PI3K Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of proteins involved in cell survival, proliferation, and growth.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GPCR GPCR PI3K PI3K RTK->PI3K Activates GPCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by pyrazolo[1,5-a]pyrimidine-based inhibitors.

Synthesis of Pyrazolo[1,5-a]pyrimidine-Based PI3K Inhibitors

Synthesis_Workflow start This compound (or analog) step1 Condensation with a β-ketoester or malonate derivative start->step1 intermediate1 Pyrazolo[1,5-a]pyrimidin-7-ol step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 7-Chloropyrazolo[1,5-a]pyrimidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (e.g., with morpholine) intermediate2->step3 intermediate3 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine step3->intermediate3 step4 Palladium-catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) intermediate3->step4 final_product Final PI3K Inhibitor step4->final_product

Caption: A general synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors.

Experimental Protocols

Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol is a representative example based on the synthesis of similar pyrazolo[1,5-a]pyrimidine structures and should be adapted and optimized for specific target molecules.

Step 1: Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add this compound.

  • To this mixture, add diethyl malonate dropwise.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, pour the mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the pyrazolo[1,5-a]pyrimidin-7-ol.

Step 2: Synthesis of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

  • Suspend the 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol in phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 3: Synthesis of 7-(morpholin-4-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

  • Dissolve the 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as acetone.

  • Add potassium carbonate followed by morpholine.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield the desired product.

Step 4: Palladium-Catalyzed Cross-Coupling

A variety of substituents can be introduced at other positions of the pyrazolo[1,5-a]pyrimidine core, typically through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, to generate a library of potential PI3K inhibitors.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for determining the in vitro inhibitory activity of synthesized compounds against PI3K isoforms using the ADP-Glo™ Kinase Assay (Promega).[4][5][6][7][8]

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase, lipid substrate, and assay buffer to the wells of the 384-well plate.

    • Add the diluted test compounds or DMSO (for control wells) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and to initiate the luciferase-based detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

Quantitative Data

The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors.

Table 1: Inhibition of PI3K Isoforms by 2-methylpyrazolo[1,5-a]pyrimidine Derivatives [9]

CompoundPI3Kδ IC₅₀ (µM)PI3Kα IC₅₀ (µM)α/δ Selectivity
6 45>60>1.3
7 1.810.35.7
8 0.51.062.1
13 0.824.030.0

Table 2: Inhibition of PI3K Isoforms by 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives [9]

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
23 18.01,42025,48016,900
28 35.01,18010,20012,300
37 3.53204,1002,800
54 2.82103,8001,900

Table 3: Inhibition of PI3Kδ by Benzimidazole Derivatives of Pyrazolo[1,5-a]pyrimidine [10]

CompoundPI3Kδ IC₅₀ (µM)
CPL302415 (6) 0.018
40 0.084
42 0.074
43 0.063
55 0.082

Conclusion

This compound is a key structural motif for the development of novel PI3K inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this starting material, has proven to be a versatile platform for generating potent and isoform-selective PI3K inhibitors. The data presented herein demonstrates the potential of this compound class in the discovery of new anticancer therapeutics. Further optimization of these structures may lead to clinical candidates with improved efficacy and safety profiles.

References

Application of 1,5-dimethyl-1H-pyrazol-3-amine in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-11

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial part of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. Notably, the selective COX-2 inhibitor Celecoxib features a pyrazole core. This application note explores the use of 1,5-dimethyl-1H-pyrazol-3-amine as a versatile starting material for the synthesis of novel anti-inflammatory agents, focusing on the preparation of Schiff bases and azo dyes.

Synthetic Pathways

This compound serves as a key building block for the synthesis of various derivatives, primarily through reactions involving its free amino group. Two common synthetic strategies to introduce molecular diversity and explore structure-activity relationships (SAR) are the formation of Schiff bases and azo dyes.

1. Synthesis of Schiff Base Derivatives:

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. In this context, this compound can be reacted with various substituted aromatic aldehydes to yield a library of pyrazole-based Schiff bases. The general reaction is outlined below:

reactant1 This compound product Schiff Base Derivative reactant1->product + reactant2 Substituted Aromatic Aldehyde (R-CHO) reactant2->product

Caption: General synthesis of Schiff base derivatives.

2. Synthesis of Azo Dye Derivatives:

Azo compounds, characterized by the R−N=N−R′ functional group, can be synthesized from this compound through a diazotization reaction followed by coupling with an electron-rich aromatic compound. This pathway allows for the introduction of a different set of functionalities compared to Schiff base formation.

start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl product Azo Dye Derivative diazonium->product + coupler Aromatic Coupling Agent coupler->product

Caption: General synthesis of azo dye derivatives.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition.[1]

Furthermore, pyrazole derivatives have been shown to modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation proteasome Proteasome IkB_P->proteasome Degradation pyrazole Pyrazole Derivative pyrazole->IKK Inhibition DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Gene Expression DNA->genes stimulus Inflammatory Stimulus stimulus->receptor

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative of a Structurally Related Aminopyrazole

This protocol is adapted from the synthesis of Schiff bases derived from 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, a structurally similar compound to this compound.

Materials:

  • 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one (1 mmol)

  • Substituted benzaldehyde (e.g., salicylaldehyde) (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the substituted benzaldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats [2][3]

This is a standard and widely used method for screening anti-inflammatory drugs.

Animals:

  • Wistar albino rats (150-200 g) of either sex.

Materials:

  • Test compound (Schiff base or azo dye derivative)

  • Carrageenan (1% w/v in sterile saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6): control, standard, and test groups (different doses of the synthesized compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

  • Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.[2]

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: In Vitro COX-2 Inhibition Assay [4][5]

This assay determines the ability of the synthesized compounds to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX reaction buffer

  • Test compound

  • Standard COX-2 inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare solutions of the test compound and standard inhibitor at various concentrations.

  • In a 96-well plate, add the COX reaction buffer, the COX-2 enzyme, and either the test compound, standard inhibitor, or vehicle (for control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[4]

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Anti-inflammatory Activity of Schiff Base Derivatives of a Structurally Related Aminopyrazole (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
Control -0
Indomethacin 1075.2%
Schiff Base 1 (Salicylaldehyde derivative) 5065.8%
Schiff Base 2 (4-Nitrobenzaldehyde derivative) 5058.3%
Schiff Base 3 (4-Methoxybenzaldehyde derivative) 5062.1%

Note: The data presented is representative and based on studies of structurally similar pyrazole derivatives due to the lack of specific data for this compound derivatives.

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundIC50 (µM) for COX-2
Celecoxib 0.05
Pyrazole Derivative A 1.2
Pyrazole Derivative B 5.8
Pyrazole Derivative C 0.9

Note: The data presented is representative and based on studies of various pyrazole derivatives.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. The synthetic routes to Schiff bases and azo dyes are straightforward and allow for the generation of diverse chemical libraries. The resulting compounds have the potential to exhibit significant anti-inflammatory activity, likely through the inhibition of COX enzymes and modulation of the NF-κB signaling pathway. The provided protocols offer a framework for the synthesis and evaluation of these compounds, enabling further research and development in the quest for new and effective anti-inflammatory therapies. Further studies are warranted to synthesize and evaluate the anti-inflammatory potential of derivatives specifically from this compound to establish a clear structure-activity relationship.

References

Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation and N-arylation of 1,5-dimethyl-1H-pyrazol-3-amine, a versatile building block in medicinal chemistry. The resulting N-substituted pyrazole derivatives are of significant interest in drug discovery, with applications as kinase inhibitors and other therapeutic agents. The following sections detail various synthetic methodologies, including classical N-alkylation, reductive amination, and modern cross-coupling reactions for N-arylation.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as antitumor and anti-inflammatory agents. The functionalization of the 3-amino group through N-alkylation and N-arylation provides a straightforward strategy to generate libraries of compounds for structure-activity relationship (SAR) studies in drug development programs. This document outlines robust and adaptable protocols for these transformations.

N-Alkylation Reactions

N-alkylation of this compound can be achieved through several methods, including direct alkylation with alkyl halides and reductive amination with aldehydes.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of this compound using an alkyl halide in the presence of a base.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL), add a base (e.g., potassium carbonate, 2.0 mmol, 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation with Alkyl Halides:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF804~85
Ethyl iodideNaHTHF606~75
Propyl bromideCs₂CO₃Acetonitrile705~80
Protocol 2: Reductive Amination with Aldehydes

This method involves the formation of an imine intermediate by reacting this compound with an aldehyde, followed by in-situ reduction to the corresponding N-alkyl amine.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) and an aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 eq.) in a suitable solvent such as methanol or dichloroethane (10 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol, 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 mmol, 1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkylated pyrazole.

Quantitative Data for Reductive Amination:

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH₄MethanolRT4~90
4-MethoxybenzaldehydeNaBH(OAc)₃DCERT3~92
IsovaleraldehydeNaBH₄MethanolRT5~85

N-Arylation Reactions

N-arylation of this compound can be effectively carried out using modern palladium- or copper-catalyzed cross-coupling reactions.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and is applicable to the N-arylation of this compound.[1]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base (e.g., potassium hydroxide or sodium tert-butoxide, 1.4 mmol, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound (1.0 mmol, 1.0 eq.) and the aryl halide (e.g., bromobenzene, 1.2 mmol, 1.2 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination: [1]

Aryl HalideLigandBaseSolventTemperature (°C)Time (h)Yield (%)
BromobenzeneXPhosKOHToluene11012~75-85
4-ChlorotolueneRuPhosNaOtBuDioxane10018~70-80
2-BromopyridineXantphosCs₂CO₃Toluene11024~65-75
Protocol 4: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for N-arylation, typically employing a copper catalyst.[2][3]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 eq.), the aryl iodide or bromide (1.1 mmol, 1.1 eq.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., a diamine ligand, 0.2 mmol, 20 mol%), and a base (e.g., potassium carbonate, 2.0 mmol, 2.0 eq.).

  • Add a polar aprotic solvent such as DMF or DMSO (5 mL).

  • Heat the mixture to 110-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with aqueous ammonia solution to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Ullmann Condensation: [2][3]

Aryl HalideLigandBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneN,N'-DimethylethylenediamineK₂CO₃DMF12024~70-80
4-BromotolueneL-ProlineK₃PO₄DMSO13024~65-75
1-Iodonaphthalene1,10-PhenanthrolineCs₂CO₃Dioxane11036~60-70

Visualized Workflows and Pathways

N_Alkylation_Workflow start Start reactants This compound + Alkyl Halide/Aldehyde start->reactants direct_alkylation Direct Alkylation (Base, Solvent, Heat) reactants->direct_alkylation Path 1 reductive_amination Reductive Amination (Acid catalyst, Reducing Agent) reactants->reductive_amination Path 2 workup Aqueous Workup & Extraction direct_alkylation->workup reductive_amination->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for N-alkylation reactions.

N_Arylation_Signaling_Pathway sub_bh This compound + Aryl Halide prod_bh N-Aryl Product sub_bh->prod_bh Buchwald-Hartwig cat_bh Pd Catalyst + Ligand + Base cat_bh->prod_bh sub_ul This compound + Aryl Halide prod_ul N-Aryl Product sub_ul->prod_ul Ullmann Condensation cat_ul Cu Catalyst + Ligand + Base cat_ul->prod_ul

Caption: Catalytic pathways for N-arylation reactions.

Concluding Remarks

The protocols described herein provide a comprehensive guide for the N-alkylation and N-arylation of this compound. These reactions are generally high-yielding and tolerant of a variety of functional groups, making them highly valuable for the synthesis of compound libraries in drug discovery and development. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. Standard laboratory safety procedures should be followed when performing these experiments.

References

One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole derivatives employing various green catalysts. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, milder conditions, higher yields, and catalyst recyclability, aligning with the principles of green chemistry.

Introduction to Green Catalysis in Pyrazole Synthesis

Traditional methods for pyrazole synthesis often involve multi-step procedures, harsh reaction conditions, and the use of stoichiometric amounts of hazardous reagents, leading to significant waste generation. Green catalytic approaches address these challenges by utilizing non-toxic, reusable catalysts and energy-efficient reaction conditions. This note explores three distinct green catalytic systems for the one-pot synthesis of pyrazoles: a heterogeneous nickel-based catalyst, a transition metal-containing ionic liquid, and an immobilized biocatalyst. These examples showcase the breadth of green chemistry principles applicable to the synthesis of these medicinally important scaffolds.

Comparative Data of Green Catalytic Systems

The following table summarizes the quantitative data for the three highlighted green catalytic systems, allowing for a direct comparison of their efficiency, reusability, and reaction conditions.

Catalyst SystemTypical ReactantsReaction ConditionsReaction TimeYield (%)Catalyst Reusability
Heterogeneous Nickel-Based Catalyst [1][2]Hydrazine, Ketone derivatives, Aldehyde derivativesRoom Temperature, Ethanol3 hoursGood to ExcellentUp to 7 cycles with minimal loss of activity[1][2]
Fe(III)-Based Ionic Liquid [3][4]1,3-Diketone derivatives, Hydrazine derivativesRoom TemperatureNot specified90% (1st cycle), 88% (2nd cycle), 84% (3rd cycle), 78% (4th cycle)[3][4]Up to 4 cycles with gradual decrease in yield[3][4]
Immobilized Lipase (TLL@MMI) [5]Phenyl hydrazines, Nitroolefins, Benzaldehydes45 °C, Ethanol8 hours49 - 90%Not specified

Experimental Protocols

Detailed methodologies for the one-pot synthesis of pyrazole derivatives using each of the three green catalytic systems are provided below.

Protocol 1: One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst[1][2]

This protocol describes a three-component reaction for the synthesis of pyrazole derivatives at room temperature.

Materials:

  • Hydrazine derivative (e.g., hydrazine hydrate)

  • Ketone derivative (e.g., acetophenone)

  • Aldehyde derivative (e.g., benzaldehyde)

  • Heterogeneous Nickel-Based Catalyst (10 mol%)

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (filtration apparatus, rotary evaporator, recrystallization solvents or column chromatography setup)

Procedure:

  • To a round bottom flask containing Ethanol (10 mL), add the ketone derivative (0.1 mol), hydrazine derivative (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%).[1][2]

  • Stir the mixture at room temperature for 30 minutes.[1][2]

  • Add the aldehyde derivative dropwise to the reaction mixture.[1][2]

  • Continue stirring the reaction mixture for 3 hours at room temperature.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.

  • The filtrate containing the product is then subjected to work-up, which typically involves washing with water and toluene to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from methanol or by column chromatography to afford the desired pyrazole derivative.

Protocol 2: One-Pot Synthesis of Pyrazoles using an Fe(III)-Based Ionic Liquid[3][4]

This protocol outlines the condensation of 1,3-diketones and hydrazines at room temperature, catalyzed by a transition metal-containing ionic liquid.

Materials:

  • 1,3-Diketone derivative (e.g., acetylacetone)

  • Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)

  • Fe(III)-based ionic liquid catalyst

  • Ethyl acetate

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vessel, combine the 1,3-diketone derivative and the hydrazine derivative.

  • Add the Fe(III)-based ionic liquid catalyst to the mixture. The reaction proceeds at room temperature.

  • Stir the reaction mixture until the reaction is complete, as monitored by TLC.

  • After completion, extract the product with ethyl acetate (3 x 20 mL).[3]

  • Wash the combined organic layers with distilled water and then with brine solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

  • Purify the resulting residue by silica gel column chromatography (using a suitable eluent system, e.g., 15–20% EtOAc/hexane) to obtain the pure pyrazole product.[3]

  • The ionic liquid catalyst can be recovered from the aqueous phase and reused.

Protocol 3: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles using an Immobilized Biocatalyst (TLL@MMI)[5]

This protocol details a three-component synthesis of pyrazole derivatives using an immobilized enzyme as a green catalyst.

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Phenyl hydrazine hydrochloride (1 mmol)

  • Nitroolefin derivative (1 mmol)

  • Immobilized Thermomyces lanuginosus lipase on a metal-organic framework (TLL@MMI) (10 mg)

  • Ethanol

  • Reaction vessel with temperature control

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, dissolve the benzaldehyde derivative (1 mmol), phenyl hydrazine hydrochloride (1 mmol), and the nitroolefin derivative (1 mmol) in ethanol.[5]

  • Add 10 mg of the TLL@MMI biocatalyst to the solution.[5]

  • Heat the reaction mixture to 45 °C and stir for 8 hours.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter to remove the immobilized enzyme. The biocatalyst can be washed and potentially reused.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by standard methods such as recrystallization or column chromatography to yield the 1,3,5-trisubstituted pyrazole.

Visualizing the Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow, the general reaction mechanism, and the logical advantages of employing green catalysts in pyrazole synthesis.

G cluster_workflow Experimental Workflow for One-Pot Pyrazole Synthesis Start Start Reactant Mixing Mix Reactants (e.g., Aldehyde, Ketone, Hydrazine) Start->Reactant Mixing Catalyst Addition Add Green Catalyst (e.g., Ni-based, Ionic Liquid, Biocatalyst) Reactant Mixing->Catalyst Addition Reaction Stir at Specified Temperature and Time Catalyst Addition->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Catalyst Recovery Filter to Recover Reusable Catalyst Monitoring->Catalyst Recovery Work-up Extraction and Washing Catalyst Recovery->Work-up Purification Recrystallization or Column Chromatography Work-up->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: A generalized workflow for the one-pot synthesis of pyrazole derivatives using a green catalyst.

G cluster_reaction Generalized Reaction Scheme for Pyrazole Formation Reactants Hydrazine Derivative + 1,3-Dicarbonyl Compound (or precursors) Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization and Dehydration Intermediate->Cyclization Catalyzed by Green Catalyst Pyrazole Pyrazole Ring Cyclization->Pyrazole

Caption: A simplified reaction pathway for the formation of the pyrazole ring from common precursors.

G cluster_benefits Advantages of Green Catalysts in Pyrazole Synthesis GreenCatalyst Green Catalysts MildConditions Milder Reaction Conditions (e.g., Room Temperature) GreenCatalyst->MildConditions HighYields High Product Yields GreenCatalyst->HighYields Reusability Catalyst Reusability GreenCatalyst->Reusability Sustainability Enhanced Sustainability of Synthesis MildConditions->Sustainability HighYields->Sustainability ReducedWaste Reduced Waste Generation Reusability->ReducedWaste ReducedWaste->Sustainability

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a key component in several clinically approved and investigational drugs, particularly in the realm of targeted cancer therapy as inhibitors of kinases such as CK2, EGFR, B-Raf, and MEK.[1][2] The development of efficient and sustainable synthetic methodologies for this scaffold is therefore of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this context, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which accelerates reaction rates and often leads to cleaner reactions with fewer side products compared to conventional heating methods.[1][3] This technique is particularly advantageous for multi-component reactions, enabling the construction of complex heterocyclic systems in a single step.[1] For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions can be completed in minutes, whereas conventional methods may require several hours of reflux.[1]

General Reaction Pathway

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization and subsequent dehydration to afford the fused bicyclic system.

G cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_product Product aminopyrazole 5-Aminopyrazole intermediate Intermediate Adduct aminopyrazole->intermediate dicarbonyl β-Dicarbonyl Compound dicarbonyl->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat (Microwave) dehydration Dehydration cyclization->dehydration product Pyrazolo[1,5-a]pyrimidine dehydration->product G cluster_step1 Step 1: 5-Aminopyrazole Formation cluster_step2 Step 2: Pyrazolo[1,5-a]pyrimidinone Formation reactants1 β-Ketonitrile + Hydrazine in Methanol mw1 Microwave Irradiation 150 °C, 5 min reactants1->mw1 intermediate 5-Aminopyrazole (in situ) mw1->intermediate reactants2 Add β-Ketoester + Acetic Acid intermediate->reactants2 mw2 Microwave Irradiation 150 °C, 2 h reactants2->mw2 product Pyrazolo[1,5-a]pyrimidinone mw2->product G reactants 3-Oxo-2-(2-arylhydrazinylidene)butanenitrile + 5-Amino-1H-pyrazole mw Microwave Irradiation Solvent-Free reactants->mw Mix reactants product 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amine mw->product Short reaction time

References

The Aminopyrazole Scaffold: A Versatile Tool in the Development of CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental process in cellular signaling, particularly in immune cells. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention. The development of small molecule inhibitors of CRAC channels has been a significant focus of drug discovery efforts. Within this landscape, the aminopyrazole scaffold has emerged as a privileged structure, serving as a versatile building block for the synthesis of potent and selective CRAC channel inhibitors. While the specific compound 1,5-dimethyl-1H-pyrazol-3-amine has not been explicitly identified as a direct precursor in the reviewed literature, the broader class of aminopyrazole derivatives plays a pivotal role in the generation of diverse chemical libraries for inhibitor screening and optimization.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the role and application of the aminopyrazole scaffold in the development of CRAC channel inhibitors.

Application Notes

The aminopyrazole core offers several advantages in the design of CRAC channel inhibitors. Its inherent structural features allow for facile chemical modification at multiple positions, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. The amino group provides a key handle for introducing various substituents that can interact with specific residues within the CRAC channel complex.

Key Applications:

  • Scaffold for Library Synthesis: The aminopyrazole nucleus serves as a foundational scaffold for the combinatorial synthesis of large and diverse libraries of potential CRAC channel inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The ability to systematically modify the aminopyrazole ring and its substituents allows for detailed SAR studies to identify key structural determinants for potent and selective CRAC channel inhibition.

  • Lead Optimization: Promising initial hits from screening campaigns can be optimized by fine-tuning the substituents on the aminopyrazole core to improve efficacy, selectivity against other ion channels, and overall drug-like properties.

  • Probe for Mechanistic Studies: Well-characterized aminopyrazole-based inhibitors can be utilized as chemical probes to investigate the intricate mechanisms of CRAC channel gating and regulation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazole-based CRAC channel inhibitors from the literature. This data highlights the potency and selectivity that can be achieved with this scaffold.

Compound Class/NameTargetAssay TypeIC₅₀ (nM)SelectivityReference
4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilidesCRAC ChannelsThapsigargin-induced Ca²⁺ influx77>130-fold selective over voltage-operated Ca²⁺ channels[1]
N-pyrazolyl carboxamides (GSK-7975A)CRAC ChannelsElectrophysiology (ICRAC)PotentSelective inhibitor
Indazole/Pyrazole Scaffold Compound 4kCRAC ChannelsElectrophysiology (ICRAC)4900Selective over TRPM4 and TRPM7 channels[2]

Signaling Pathway and Experimental Workflow Diagrams

CRAC Channel Activation and Inhibition Signaling Pathway

CRAC_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive 5. Ca²⁺ Depletion STIM1_active STIM1 (active) Oligomerization STIM1_inactive->STIM1_active 6. Conformational Change CRAC_channel_closed Orai1 Channel (Closed) CRAC_channel_open Orai1 Channel (Open) Receptor Cell Surface Receptor PLC PLC Receptor->PLC 2. Activation IP3 IP₃ PLC->IP3 3. Generates IP3->ER_Ca 4. Binds to IP₃R Ca_cytosol ↑ [Ca²⁺]i NFAT_activation NFAT Activation Ca_cytosol->NFAT_activation 9. Downstream Signaling Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression STIM1_active->CRAC_channel_closed 7. Translocates and Gates Orai1 CRAC_channel_open->Ca_cytosol 8. Ca²⁺ Influx Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->CRAC_channel_open Inhibits Agonist Agonist Agonist->Receptor 1. Binding

Caption: CRAC channel activation pathway and point of inhibition.

General Experimental Workflow for Screening CRAC Channel Inhibitors

Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start Aminopyrazole Scaffold library Combinatorial Library Synthesis start->library purification Purification and Characterization library->purification primary_screen Primary Screen: High-Throughput Calcium Assay (e.g., FLIPR) purification->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC₅₀ Determination hit_id->dose_response secondary_screen Secondary Screen: Electrophysiology (Patch-Clamp) to measure ICRAC dose_response->secondary_screen selectivity Selectivity Assays (e.g., against other ion channels) secondary_screen->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Caption: Workflow for discovery of aminopyrazole-based CRAC inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening for CRAC Channel Inhibitors using a Fluorescent Calcium Assay

Objective: To identify initial hit compounds that inhibit store-operated calcium entry in a high-throughput format.

Materials:

  • Jurkat T-cells (or other suitable cell line expressing CRAC channels)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcium-free HBSS (Hank's Balanced Salt Solution)

  • HBSS with 2 mM CaCl₂

  • Thapsigargin (SERCA pump inhibitor)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Test compounds (aminopyrazole library) dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Preparation: a. Culture Jurkat T-cells to a density of 1-2 x 10⁶ cells/mL. b. Harvest cells by centrifugation and resuspend in calcium-free HBSS. c. Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in calcium-free HBSS to a final concentration of 2 µM Fluo-4 AM. d. Add the dye-loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark. e. Wash the cells twice with calcium-free HBSS to remove excess dye and resuspend in calcium-free HBSS at a density of 1 x 10⁶ cells/mL. f. Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: a. Prepare a serial dilution of the test compounds in calcium-free HBSS. The final DMSO concentration should be below 0.5%. b. Add 10 µL of the diluted compounds to the respective wells of the cell plate. Include positive (known CRAC channel inhibitor) and negative (DMSO vehicle) controls. c. Incubate the plate at room temperature for 10-20 minutes.

  • Store Depletion and Calcium Add-back: a. Prepare a solution of 2 µM thapsigargin in calcium-free HBSS. b. Place the cell plate in the fluorescence microplate reader. c. Initiate fluorescence reading (baseline). d. Add 10 µL of the thapsigargin solution to each well to deplete intracellular calcium stores. e. Continue to monitor fluorescence for 5-10 minutes. f. Prepare a solution of 8 mM CaCl₂ in HBSS. g. Add 10 µL of the CaCl₂ solution to each well (final concentration 2 mM) to initiate store-operated calcium entry. h. Record the fluorescence signal for an additional 5-10 minutes.

  • Data Analysis: a. The increase in fluorescence upon calcium add-back represents SOCE. b. Calculate the percentage inhibition for each test compound relative to the DMSO control. c. Identify compounds that show significant inhibition of the calcium influx as primary hits.

Protocol 2: Electrophysiological Measurement of CRAC Channel Current (ICRAC) using Whole-Cell Patch-Clamp

Objective: To confirm the inhibitory activity of hit compounds on the CRAC channel current (ICRAC) and determine their potency.

Materials:

  • HEK293 cells stably co-expressing Orai1 and STIM1 (or a suitable native cell line like RBL cells)

  • Cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH)

  • Test compounds dissolved in external solution

Methodology:

  • Cell Preparation: a. Plate the Orai1/STIM1-HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording: a. Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution. b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. c. Establish a giga-ohm seal on a single cell and achieve the whole-cell configuration. d. Hold the cell at a holding potential of 0 mV. e. To activate ICRAC, allow the BAPTA in the pipette solution to diffuse into the cell and chelate intracellular calcium, leading to passive store depletion. This typically takes 5-10 minutes. f. Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2 seconds to elicit the characteristic inwardly rectifying ICRAC.

  • Compound Application and Data Acquisition: a. Once a stable ICRAC is established, perfuse the cell with the external solution containing the test compound at a specific concentration. b. Record the current for several minutes to observe the inhibitory effect. c. To determine the IC₅₀, apply a range of compound concentrations to different cells and measure the steady-state inhibition of the inward current at -80 mV.

  • Data Analysis: a. Measure the amplitude of the inward current at a negative potential (e.g., -80 mV). b. Plot the percentage inhibition as a function of the compound concentration. c. Fit the data to a Hill equation to determine the IC₅₀ value.

Conclusion

The aminopyrazole scaffold represents a highly valuable and versatile starting point for the development of novel CRAC channel inhibitors. Its chemical tractability allows for extensive SAR exploration, leading to the identification of potent and selective modulators of CRAC channel activity. The application of high-throughput screening methods followed by detailed electrophysiological characterization provides a robust workflow for the discovery and optimization of aminopyrazole-based drug candidates for the treatment of a wide range of inflammatory and autoimmune disorders. While this compound itself is not a prominently cited precursor, the principles and protocols outlined here are broadly applicable to the wider class of aminopyrazoles in the exciting field of CRAC channel drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine.

Troubleshooting Low Yield

Low yield is a common challenge in organic synthesis. This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are reagent quality, reaction conditions, and the presence of side reactions. Incomplete reaction, degradation of starting materials or product, and formation of isomeric byproducts are frequent culprits.

Q2: I suspect my reagents are the problem. What should I check?

A2: Reagent quality is critical. Ensure that your methylhydrazine is of high purity and has been stored under an inert atmosphere to prevent oxidation. The β-ketonitrile starting material, such as 3-oxobutyronitrile or its derivatives, should also be pure and free from contaminants. It is advisable to use freshly distilled or recently purchased reagents whenever possible.

Q3: How critical are the reaction temperature and time?

A3: Both temperature and reaction time are crucial parameters that require optimization.[1][2] Insufficient temperature or a short reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the product or the formation of unwanted side products. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: The formation of regioisomers is a common side reaction in the synthesis of unsymmetrically substituted pyrazoles.[3] When using methylhydrazine, the cyclization can occur in two different ways, leading to the formation of 1,3-dimethyl-1H-pyrazol-5-amine as an isomeric byproduct. Additionally, incomplete cyclization or side reactions involving the amino group can lead to other impurities.

Q5: How can I improve the regioselectivity of the reaction to favor the desired 1,5-dimethyl isomer?

A5: The regioselectivity of the cyclization reaction can be influenced by several factors, including the solvent, temperature, and the presence of catalysts.[3] Generally, the reaction of a β-ketonitrile with methylhydrazine can be directed towards the desired isomer by careful control of the reaction conditions. For instance, the choice of an appropriate solvent can influence the tautomeric equilibrium of the intermediate, thereby favoring one cyclization pathway over the other.

Q6: My crude product is difficult to purify. What are the recommended purification methods?

A6: Purification of this compound can be challenging due to the presence of isomeric byproducts with similar polarities. Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in separating the desired product from its isomers and other impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common synthetic route involves the condensation of methylhydrazine with a β-ketonitrile, such as 3-oxobutyronitrile. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative route is the N-methylation of 5-methyl-1H-pyrazol-3-amine.[4] This method can be advantageous if the starting aminopyrazole is readily available. However, controlling the regioselectivity of the methylation to obtain the desired N1-methylated product can be a challenge.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight of the compound. Purity can be assessed by HPLC and elemental analysis.

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing the yield of this compound. The following table summarizes the impact of various conditions on the synthesis of related pyrazole derivatives, providing a starting point for optimization.

ParameterCondition ACondition BCondition CYield (%)Reference
Solvent EthanolAcetic AcidTolueneVaries[1]
Catalyst None[Ce(L-Pro)2]2(Oxa)Amberlyst-70Varies[5]
Temperature Room Temp.60 °CRefluxVaries[2][5]
Reactant Ratio 1:11:1.2 (Hydrazine)1.2:1 (Hydrazine)VariesGeneral Knowledge

Experimental Protocols

A general procedure for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds provides a foundational method.[5]

General Procedure for Pyrazole Synthesis:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add the hydrazine derivative (1.0 mmol).

  • If using a catalyst, add it at this stage (e.g., 5 mol % [Ce(L-Pro)2]2(Oxa)).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, if a solid catalyst was used, filter it off.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.

synthesis_pathway reagents Methylhydrazine + 3-Oxobutyronitrile intermediate Hydrazone Intermediate reagents->intermediate Condensation product 1,5-dimethyl-1H- pyrazol-3-amine intermediate->product Cyclization & Dehydration side_product 1,3-dimethyl-1H- pyrazol-5-amine (Regioisomer) intermediate->side_product Alternative Cyclization

Caption: General synthesis pathway for this compound.

troubleshooting_workflow start Low Yield Observed reagent_check Check Reagent Purity and Stoichiometry start->reagent_check condition_check Verify Reaction Temperature and Time reagent_check->condition_check analysis Analyze Crude Product (TLC, HPLC, NMR) condition_check->analysis incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction side_products Side Products or Isomers Detected? purification_issue Optimize Purification (Column Chromatography, Recrystallization) side_products->purification_issue Yes end Improved Yield side_products->end No incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) incomplete_reaction->optimize_conditions Yes purification_issue->end optimize_conditions->end

References

Purification of 1,5-dimethyl-1H-pyrazol-3-amine by flash column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazol-3-amine

This guide provides troubleshooting advice and frequently asked questions for the purification of this compound by flash column chromatography. Given the compound's polar and basic nature, specific challenges may arise when using standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing significantly on a standard silica gel column? A1: this compound is a basic heterocyclic amine. The nitrogen atoms in the pyrazole ring and the amine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This acid-base interaction leads to strong, non-ideal adsorption, causing the compound to elute slowly and unevenly, resulting in significant peak tailing or streaking.[3]

Q2: What is the best stationary phase to use for purifying this compound? A2: While standard silica gel can be used with modifications to the mobile phase, an easier approach is often to change the stationary phase.[1] Amine-functionalized silica is highly effective as its surface is basic, which minimizes the problematic acid-base interactions and typically results in better peak shapes with simpler solvent systems (e.g., hexane/ethyl acetate).[1][2] Basic alumina is another potential alternative to standard silica.[1]

Q3: Do I need to add a modifier to my mobile phase when using a standard silica gel column? A3: Yes, it is highly recommended. To improve peak shape and ensure elution, a small amount of a competing base should be added to your mobile phase.[1][3] This base neutralizes the acidic sites on the silica gel.[1] Common choices include 0.5-1% triethylamine (TEA) or a 1-10% solution of ammonium hydroxide in methanol, which is then used as the polar component in a solvent system like dichloromethane/methanol.[1][4]

Q4: My compound is not eluting from the silica column, even with a high concentration of ethyl acetate in hexane. What should I do? A4: This is a common issue for polar compounds. An ethyl acetate/hexane system may not be polar enough. You should switch to a more aggressive, polar solvent system, such as dichloromethane (DCM) and methanol.[4] Remember to include an amine modifier (like TEA or ammonia) when using this system with silica gel to ensure the basic compound elutes properly.[2]

Q5: Can I use reversed-phase flash chromatography for this purification? A5: Yes, reversed-phase chromatography is a suitable option, especially for polar compounds.[1] The stationary phase would be C18-functionalized silica, and the mobile phase would typically be a gradient of water and methanol or acetonitrile. To ensure good peak shape for the amine, it is recommended to make the mobile phase alkaline by adding a modifier like 0.1% triethylamine. This keeps the amine in its neutral, free-base form, which is more retentive on a C18 column.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing or Broadening Strong interaction between the basic amine and acidic silica gel.[1][3]A. Add a competing base modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the mobile phase.[1][3] B. Switch to an amine-functionalized silica or basic alumina column to eliminate the acid-base interaction.[1][2]
No Elution or Low Recovery 1. Irreversible adsorption or decomposition on the acidic silica surface.[4][5] 2. The mobile phase is not polar enough to elute the compound.[4]1. First, test the compound's stability on a silica TLC plate. If it degrades, you must use an alternative stationary phase like amine-silica or alumina.[4] 2. Increase the mobile phase polarity. Switch from hexane/EtOAc to a DCM/Methanol system (with an amine modifier).[1][4]
Co-elution with Impurities The chosen solvent system lacks the selectivity to resolve the compounds.Systematically screen different solvent systems using TLC. Test solvent combinations like DCM/Methanol, Acetone/Hexane, or Ethyl Acetate/Isopropanol. If using standard silica, ensure the amine modifier is included in all test systems.
Inconsistent Results Between TLC and Column 1. The column was overloaded with the crude sample. 2. The sample was not loaded properly, potentially precipitating at the top of the column.[6] 3. The TLC plate was not fully equilibrated in the developing chamber.1. As a rule of thumb, load a mass of crude material that is 1-5% of the mass of the silica gel. 2. Use a dry-loading technique: pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[7] 3. Ensure the TLC chamber is saturated with solvent vapor before developing the plate to get an accurate Rf value.
Compound Elutes in the Solvent Front The initial mobile phase is too polar for the compound.Start the elution with a less polar solvent mixture. For example, if your target Rf on TLC is achieved with 10% MeOH in DCM, start the column with 2-3% MeOH in DCM and gradually increase the polarity.

Experimental Protocols

Protocol 1: Purification using Standard Silica Gel with a Modifier
  • Stationary Phase: Standard flash silica gel (e.g., 230-400 mesh).

  • Mobile Phase Selection:

    • Prepare a stock solution of the polar eluent, for example, 10% ammonium hydroxide in methanol or methanol with 1% triethylamine (TEA).

    • Using Thin Layer Chromatography (TLC), find a solvent ratio of Dichloromethane (DCM) and your modified polar eluent that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Pack a suitably sized glass column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Allow the silica to settle into a packed bed, ensuring no cracks or air bubbles are present.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum volume of DCM. Carefully pipette the solution onto the top of the silica bed.[7]

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent, add a small amount of silica gel (approx. 1-2 times the mass of the crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • Gradually increase the percentage of the modified polar eluent to elute your compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine modifier is volatile and should be removed during this process.

Protocol 2: Purification using Amine-Functionalized Silica
  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase Selection:

    • Using an amine-functionalized TLC plate, screen solvent systems such as hexane/ethyl acetate or ethyl acetate/isopropanol.[2] No amine modifier is required. Aim for an Rf of 0.2-0.3.

  • Column Preparation, Sample Loading, Elution, and Isolation: Follow steps 3-6 from Protocol 1, using the mobile phase determined in this section. The procedure is generally simpler due to the absence of a modifier.

Methodology Comparison

ParameterMethod 1: Modified Silica GelMethod 2: Amine-Functionalized SilicaMethod 3: Reversed-Phase (C18)
Stationary Phase Standard Silica Gel (Acidic)Amine-Functionalized Silica (Basic)C18-Functionalized Silica (Non-polar)
Typical Mobile Phase DCM / Methanol Gradient[1]Hexane / Ethyl Acetate Gradient[1]Water / Acetonitrile Gradient
Required Modifier Yes (e.g., TEA, NH4OH)[3]NoRecommended (e.g., 0.1% TEA)[1]
Key Advantage Uses common, inexpensive silica gel.Excellent peak shape, simple mobile phase, high recovery.[2]Excellent for very polar compounds and impurities.
Key Disadvantage Requires careful addition of a modifier; can still have recovery issues.More expensive stationary phase.Requires removal of water from fractions; may be less intuitive for organic chemists.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Flash Chromatography prob_tailing Poor Peak Shape (Tailing / Streaking) start->prob_tailing prob_no_elution Compound Does Not Elute or Low Recovery start->prob_no_elution prob_coelution Co-elution with Impurities start->prob_coelution check_interaction Cause: Strong Acid-Base Interaction with Silica? prob_tailing->check_interaction check_stability Test Compound Stability on Silica TLC (2D) prob_no_elution->check_stability check_selectivity Cause: Poor Solvent Selectivity? prob_coelution->check_selectivity sol_add_modifier Solution: Add 0.5-1% TEA or NH4OH to Mobile Phase check_interaction->sol_add_modifier Yes sol_change_sp Solution: Switch to Amine-Functionalized Silica or Alumina check_interaction->sol_change_sp Yes (Better Option) sol_unstable Compound Unstable check_stability->sol_unstable No sol_stable Compound Stable check_stability->sol_stable Yes check_polarity Is Mobile Phase Polar Enough? sol_increase_polarity Solution: Switch to DCM/MeOH System check_polarity->sol_increase_polarity No sol_rescreen Solution: Re-screen Different Solvent Systems on TLC check_selectivity->sol_rescreen Yes sol_unstable->sol_change_sp sol_stable->check_polarity

Caption: Troubleshooting workflow for amine purification.

References

Identifying and removing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5] Other common methods include the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation, as well as multicomponent synthesis strategies.[1][6][7][8]

Q2: What are the typical byproducts encountered in pyrazole synthesis?

A2: A common issue, particularly with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products, which can be challenging to separate.[5][9] Incomplete cyclization or aromatization can lead to pyrazoline intermediates as byproducts.[7][8][9] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[10] In some cases, di-addition of hydrazine to the dicarbonyl compound can also occur.[5]

Q3: How can I identify the byproducts in my reaction mixture?

A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components. For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots are observed on TLC, even after initial purification attempts.

  • Broadened melting point range of the isolated solid.

Possible Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.

  • Use of a substituted hydrazine where the two nitrogen atoms are not equivalent.

Solutions:

  • Chromatographic Separation: Column chromatography is the most common method to separate regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Reversed-phase chromatography can also be effective.[11]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system.[11]

  • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation, followed by removal of the directing group.

Issue 2: Reaction Mixture is Highly Colored (Yellow/Red)

Symptoms:

  • The reaction mixture develops a deep yellow or red color during or after the reaction.

  • The isolated product is colored, even if the desired pyrazole is expected to be colorless.

Possible Causes:

  • Decomposition or side reactions of the hydrazine starting material, especially phenylhydrazine.[10]

  • Oxidation of reaction intermediates or the final product.

Solutions:

  • Purification by Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[11]

  • Recrystallization: This is often effective in removing colored impurities, as they may be present in small amounts and remain in the mother liquor.[11]

Issue 3: Presence of Unreacted Starting Materials

Symptoms:

  • TLC and NMR analysis show the presence of the 1,3-dicarbonyl compound and/or hydrazine in the crude product.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Sub-optimal stoichiometry of reactants.

  • Deactivation of the catalyst, if one is used.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time or temperature. Ensure the stoichiometry is correct, sometimes a slight excess of one reagent is beneficial.

  • Purification:

    • Unreacted 1,3-dicarbonyl: Can often be removed by column chromatography.

    • Unreacted Hydrazine: Can be removed by an acidic wash during workup, as it will form a water-soluble salt.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Byproducts Removed
Direct Recrystallization85%70%Minor colored impurities
Column Chromatography>98%55%Regioisomer, unreacted starting material
Acid-Base Extraction followed by Recrystallization95%65%Hydrazine-related impurities, colored byproducts

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer containing the protonated pyrazole salt into a clean flask.

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • The pyrazole product should precipitate out or can be extracted back into an organic solvent.

  • If extracting, add an organic solvent, shake, and separate the layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.

Protocol 2: Identification of Byproducts by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components of the mixture on the GC column.

  • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component.

  • Compare the obtained mass spectra with a database or with the expected fragmentation patterns of the starting materials, product, and potential byproducts (e.g., regioisomers, pyrazolines).

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization/ Dehydration Condensation->Cyclization Pyrazole Desired Pyrazole Cyclization->Pyrazole Byproducts Byproducts (e.g., Regioisomers) Cyclization->Byproducts Byproduct_Removal_Workflow Crude_Product Crude Pyrazole Product (with byproducts) Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Decision Byproduct Type? Initial_Analysis->Decision Acid_Base Acid-Base Extraction Decision->Acid_Base Basic/Acidic Impurities Chromatography Column Chromatography Decision->Chromatography Isomers/ Close Polarity Recrystallization Recrystallization Decision->Recrystallization Solid Product/ Minor Impurities Pure_Product Pure Pyrazole Acid_Base->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

References

Optimizing reaction conditions for the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of pyrazole synthesis through the cyclocondensation of a β-ketonitrile with a substituted hydrazine.

Materials:

  • Acetoacetonitrile (cyanoacetone)

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Acetic acid (or other catalyst)

  • Toluene

  • Sodium chloride

  • Sodium hydroxide (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetonitrile (1.0 eq.) in ethanol.

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.0-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Acetoacetonitrile & Methylhydrazine in Ethanol Catalyst Acetic Acid Reflux Heat to Reflux & Monitor by TLC/GC-MS Catalyst->Reflux 1. Mix Solvent_Removal Solvent Removal Reflux->Solvent_Removal 2. Reaction Complete Extraction Extraction with DCM & NaHCO3 wash Solvent_Removal->Extraction 3. Concentrate Drying Drying over Na2SO4 Extraction->Drying 4. Isolate Organic Layer Purification Column Chromatography Drying->Purification 5. Concentrate Product This compound Purification->Product 6. Purify

Fig 1. Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Catalyst is not effective.1. Use fresh or purified starting materials. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using TLC or GC-MS. 3. Try a different acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid.
Formation of Regioisomers The reaction of methylhydrazine with an unsymmetrical β-ketonitrile can lead to the formation of two regioisomers: this compound and 1,3-dimethyl-1H-pyrazol-5-amine.[1][2]1. Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can significantly improve the regioselectivity of the reaction.[1][2] 2. pH Control: The regioselectivity of the cyclization can be influenced by the pH of the reaction medium. Acidic conditions may favor one isomer over the other.[3]
Presence of Multiple Byproducts 1. Side reactions such as self-condensation of the β-ketonitrile. 2. Decomposition of starting materials or product under harsh reaction conditions.1. Optimize the stoichiometry of the reactants. A slight excess of methylhydrazine might be beneficial. 2. Lower the reaction temperature and extend the reaction time. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air oxidation.
Difficult Purification 1. Co-elution of the desired product and impurities during column chromatography. 2. The product is highly polar and streaks on the silica gel column.1. Try different eluent systems with varying polarities. A gradient elution might be necessary. 2. Consider using a different stationary phase for chromatography (e.g., alumina). 3. If the product is basic, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve the peak shape. 4. Recrystallization from a suitable solvent system could be an alternative purification method.

Troubleshooting Logic Diagram:

troubleshooting_flowchart start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) low_yield Low Yield? start->low_yield isomers Regioisomers Present? low_yield->isomers No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes byproducts Multiple Byproducts? isomers->byproducts No change_solvent Change Solvent to Fluorinated Alcohol isomers->change_solvent Yes modify_workup Modify Work-up Procedure byproducts->modify_workup Yes success Successful Synthesis byproducts->success No optimize_conditions Optimize Time & Temperature check_reagents->optimize_conditions optimize_conditions->isomers adjust_ph Adjust Reaction pH change_solvent->adjust_ph adjust_ph->byproducts optimize_purification Optimize Purification Method modify_workup->optimize_purification optimize_purification->success

Fig 2. A decision-making flowchart for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis?

A1: The most critical parameters are the quality of the starting materials (acetoacetonitrile and methylhydrazine), the reaction temperature, and the choice of solvent, especially for controlling regioselectivity.

Q2: How can I confirm the formation of the desired this compound isomer over the 1,3-dimethyl-1H-pyrazol-5-amine?

A2: The two regioisomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the methyl groups and the pyrazole ring protons will be different for each isomer. Comparing the obtained spectra with literature data for the two isomers is the most reliable method for confirmation.

Q3: What is the role of the acid catalyst in this reaction?

A3: The acid catalyst protonates the carbonyl group of the acetoacetonitrile, making it more electrophilic and facilitating the initial nucleophilic attack by methylhydrazine. It also plays a role in the subsequent cyclization and dehydration steps leading to the aromatic pyrazole ring.

Q4: Can other β-ketonitriles be used to synthesize different this compound derivatives?

A4: Yes, by using substituted acetoacetonitriles, you can introduce various substituents at the 4-position of the pyrazole ring. The general synthetic methodology should be applicable, although some optimization of the reaction conditions might be necessary for each new substrate.

Q5: Are there any safety precautions I should be aware of?

A5: Methylhydrazine is a toxic and flammable substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction should be performed with care, especially during the initial addition of methylhydrazine, as the reaction can be exothermic.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the synthesis of N-methyl pyrazole derivatives, extrapolated from studies on similar compounds.[1][2][3]

ParameterCondition 1Condition 2Expected Outcome on Yield/Regioselectivity
Solvent Ethanol2,2,2-Trifluoroethanol (TFE)TFE can significantly increase the regioselectivity towards the 1,5-disubstituted pyrazole.[1][2]
Catalyst Acetic AcidNo CatalystAn acid catalyst generally accelerates the reaction rate and can improve the overall yield.
Temperature Room TemperatureRefluxRefluxing the reaction mixture typically leads to higher conversion rates and improved yields, but may also increase the formation of byproducts.
Methylhydrazine Stoichiometry 1.0 equivalent1.2 equivalentsA slight excess of methylhydrazine can help to drive the reaction to completion and consume all of the β-ketonitrile, potentially reducing side reactions of the starting material.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway modulation by this compound itself is not extensively documented in the provided search results, its derivatives are known to be pharmacologically active. For instance, related pyrazole derivatives have been investigated as inhibitors of kinases involved in cell signaling pathways, such as PI3K.[4] The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates Cell_Response Cell Growth, Proliferation, Survival Akt->Cell_Response promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Fig 3. Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Substituted Pyrazole Synthesis

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective synthesis of substituted pyrazoles from hydrazines.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different regioisomeric pyrazoles (e.g., 1,3,5-trisubstituted and 1,3,4-trisubstituted products).[1][2][3] This occurs because the substituted hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be difficult to separate.[4][5] Controlling which isomer is formed is a critical challenge for researchers.

G cluster_reactants Reactants cluster_products Potential Products hydrazine R1-NH-NH2 (Substituted Hydrazine) dicarbonyl R2-CO-CH2-CO-R3 (Unsymmetrical 1,3-Diketone) isomer1 Regioisomer 1 (1,3,5-substituted) dicarbonyl->isomer1 Attack at C=O (R2 side) isomer2 Regioisomer 2 (1,3,4-substituted) dicarbonyl->isomer2 Attack at C=O (R3 side)

Figure 1. Reaction pathway showing the formation of two regioisomers.
Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[4][6]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[4][6]

  • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[7] Acidic conditions, for example, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, reversing the selectivity compared to neutral or basic conditions.[4][7]

G cluster_reactants Reactant Structure cluster_conditions Reaction Conditions center Regioselectivity Outcome sterics Steric Hindrance sterics->center electronics Electronic Effects electronics->center solvent Solvent Choice solvent->center ph pH (Acid/Base) ph->center temp Temperature temp->center

Figure 2. Key factors influencing regioselectivity in pyrazole synthesis.
Q3: I am getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?

A3: If your reaction is not selective, the most effective troubleshooting step is to modify the reaction conditions. A systematic approach is recommended:

  • Solvent Screening: The solvent plays a crucial role. If you are using a standard solvent like ethanol, which often yields mixtures, switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of one isomer.[5][8]

  • pH Adjustment: Investigate the effect of acid or base. Adding a catalytic amount of an acid (e.g., HCl, H2SO4) or a base (e.g., NaOAc) can significantly alter the product ratio.[4]

  • Temperature Control: Run the reaction at different temperatures (e.g., room temperature, reflux) to see if it impacts the selectivity.

  • Use of 1,3-Dicarbonyl Surrogates: If optimizing conditions fails, consider a different synthetic approach. Using β-enaminones or other 1,3-dicarbonyl surrogates can lock in the regiochemistry before the cyclization step, preventing the formation of mixtures.[4][9]

G start Start: Mixture of Regioisomers Obtained q1 Is the reaction run in a standard solvent like EtOH? start->q1 a1_yes Switch to a fluorinated alcohol (e.g., HFIP or TFE) q1->a1_yes Yes q2 Have you tried modifying the pH? q1->q2 No q3 Does optimizing conditions still give a mixture? a1_yes->q3 a2_yes Screen catalytic acid (e.g., HCl) and base (e.g., NaOAc) q2->a2_yes No q2->q3 Yes a2_yes->q3 a3_yes Consider alternative strategy: Use a 1,3-dicarbonyl surrogate (e.g., β-enaminone) q3->a3_yes Yes end_ok Problem Solved: High Regioselectivity q3->end_ok No end_fail Consult further literature a3_yes->end_fail

Figure 3. A troubleshooting workflow for improving regioselectivity.

Data & Protocols

Improving Regioselectivity with Fluorinated Solvents

The use of fluorinated alcohols as solvents can dramatically improve the regioselectivity of the reaction between 1,3-diketones and methylhydrazine.[8] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.[8] Below is a summary of data comparing the regioisomeric ratio (isomer A vs. B ) in different solvents.

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone Substituent (R)SolventTemperature (°C)Ratio (A:B)Reference
4-ClC₆H₄EtOH2560:40[8]
4-ClC₆H₄TFE2594:6[8]
4-ClC₆H₄HFIP 25 >99:1 [8]
4-MeOC₆H₄EtOH2567:33[8]
4-MeOC₆H₄TFE2596:4[8]
4-MeOC₆H₄HFIP 25 >99:1 [8]
2-FurylEtOH2570:30[8]
2-FurylHFIP 25 97:3 [8]

Data adapted from Fustero, S., et al., J. Org. Chem. 2008, 73 (8), pp 3123–3128.[5][8]

Experimental Protocol: Regioselective Synthesis using HFIP

This protocol provides a general method for the highly regioselective synthesis of N-methylpyrazoles using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[8]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M solution)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to make a 0.2 M solution.

  • To this stirring solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[8]

  • Upon completion, remove the solvent (HFIP) under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity and yield.

  • Characterize the final product to confirm its structure and regiochemistry.

Q4: How do I confirm the structure of my synthesized pyrazole to know which regioisomer I have?

A4: Unambiguous characterization of regioisomers is crucial and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: These standard techniques provide initial structural information. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning regiochemistry.[10] This technique detects spatial proximity between protons. By observing a cross-peak between the N-substituent (e.g., N-CH₃) and a proton on a C-substituent (e.g., C5-Aryl), you can confirm their closeness and thus definitively identify the isomer.[10][11] For example, a NOESY correlation between the N1-methyl group and the C5-substituent confirms the 1,5-disubstituted pattern.

References

Overcoming poor solubility of pyrazole derivatives during reaction workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of pyrazole derivatives during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole derivatives have such poor solubility?

A1: The solubility of pyrazole derivatives is influenced by several factors inherent to their structure. The pyrazole ring itself can contribute to low solubility in certain solvents due to its aromaticity and potential for hydrogen bonding.[1] The substituents on the pyrazole ring play a crucial role; for instance, the presence of non-polar groups can decrease aqueous solubility, while polar groups may enhance it.[2][3] Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to high lattice energy in the solid state, making it difficult for solvents to break the crystal lattice and dissolve the compound.

Q2: How does temperature affect the solubility of pyrazole derivatives?

A2: Generally, the solubility of pyrazole derivatives in organic solvents increases with temperature.[4][5] This is because the additional thermal energy helps to overcome the intermolecular forces holding the crystal lattice together. For example, the solubility of 1H-pyrazole in cyclohexane increases dramatically from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C.[6] Therefore, heating the solvent is a common first step to dissolve a poorly soluble pyrazole derivative.

Q3: Can I use a co-solvent system to improve solubility during workup?

A3: Yes, using a co-solvent system is a highly effective strategy.[7] A co-solvent is a mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble). This approach can modulate the polarity of the solvent system to enhance the solubility of your compound. For instance, if your pyrazole derivative is soluble in an alcohol like ethanol but not in water, you can dissolve it in a minimal amount of hot ethanol and then carefully add hot water until turbidity appears, which is a common recrystallization technique.[8] Commonly used co-solvents include combinations of water with ethanol, methanol, acetone, or DMSO.[4][7][]

Q4: How can pH adjustment be used to solubilize my pyrazole derivative?

A4: Pyrazoles are weakly basic compounds and can be protonated by strong acids to form more soluble salts.[1] This property can be exploited during aqueous workups. By adjusting the pH of the aqueous layer to be acidic (e.g., using HCl or H₂SO₄), you can often increase the solubility of a basic pyrazole derivative, allowing it to be separated from non-basic impurities.[][10][11] Conversely, if your pyrazole has an acidic substituent, adjusting the pH to be basic can form a soluble salt.

Troubleshooting Guide for Poor Solubility During Reaction Workup

Problem 1: My pyrazole derivative precipitates unexpectedly during aqueous extraction.

This often occurs when the reaction solvent (e.g., an organic solvent) is mixed with an aqueous solution, causing the pyrazole derivative to "crash out" due to its low aqueous solubility.

Solutions:

  • Increase the volume of the organic solvent: This can help to keep the compound dissolved in the organic phase.

  • Use a different organic solvent: Choose a solvent in which your compound has higher solubility. Refer to the table below for guidance.

  • Employ a co-solvent system: Adding a miscible organic solvent like THF or acetone to the extraction mixture can help maintain solubility.

  • Perform a hot extraction: If your compound is thermally stable, performing the extraction at an elevated temperature can increase its solubility.[4]

Problem 2: I am unable to effectively purify my poorly soluble pyrazole derivative using column chromatography.

Poorly soluble compounds can precipitate on the column, leading to poor separation and recovery.

Solutions:

  • Deactivate the silica gel: For basic pyrazole compounds, deactivating the silica gel with triethylamine or ammonia in methanol can prevent the compound from sticking to the column.[8]

  • Use a different stationary phase: Consider using neutral alumina or reversed-phase C-18 silica gel, which may offer better compatibility with your compound.[8]

  • Solvent selection: Use a stronger eluent system or add a small amount of a highly polar solvent (e.g., methanol, acetic acid) to the mobile phase to increase the solubility of your compound on the column.

  • Alternative purification methods: If column chromatography is not feasible, consider recrystallization, acid/base extraction, or sublimation.[12]

Problem 3: I am struggling to obtain high-quality crystals of my pyrazole derivative for characterization.

Poor solubility can make crystallization challenging, often resulting in amorphous solids or very small crystals.

Solutions:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly. This can be done at room temperature or in a refrigerator to slow down the process further.[12]

  • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.[12]

  • Vapor Diffusion: Place a small vial containing a solution of your compound inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, causing crystallization.[12]

  • Sonocrystallization: The application of ultrasonic energy can sometimes induce crystallization and improve crystal quality.[13]

Data Presentation

Table 1: Solubility of Selected Pyrazole Derivatives in Common Solvents

CompoundSolventTemperature (°C)Solubility
1H-PyrazoleWater9.62.7 moles/L[6]
1H-PyrazoleWater24.819.4 moles/L[6]
1H-PyrazoleCyclohexane31.80.577 moles/L[6]
1H-PyrazoleCyclohexane56.25.86 moles/L[6]
1H-PyrazoleBenzene5.20.31 moles/L[6]
1H-PyrazoleBenzene46.516.8 moles/1000mL[6]
5-amino-3-methyl-1-phenylpyrazole1,4-Dioxane283.15-318.15 KHighest among tested solvents[5]
5-amino-3-methyl-1-phenylpyrazoleCyclohexane283.15-318.15 KLowest among tested solvents[5]

Experimental Protocols

Protocol 1: General Recrystallization from a Co-Solvent System

  • Dissolution: In a flask, add the minimum amount of a hot "good" solvent (e.g., ethanol, acetone) to dissolve the crude pyrazole derivative completely.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (turbid).[8]

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture containing the basic pyrazole derivative in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer.

  • Separation: Separate the aqueous layer, which now contains the desired product. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic. The deprotonated pyrazole derivative will precipitate out of the solution.

  • Extraction and Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.

Visualizations

TroubleshootingWorkflow start Poorly Soluble Pyrazole Derivative During Workup check_temp Is the compound thermally stable? start->check_temp heat_solvent Heat the solvent system check_temp->heat_solvent Yes use_cosolvent Add a co-solvent (e.g., THF, Acetone) check_temp->use_cosolvent No check_acid_base Does the pyrazole have ionizable groups? heat_solvent->check_acid_base use_cosolvent->check_acid_base ph_adjust Perform acid/base extraction check_acid_base->ph_adjust Yes crystallization Attempt recrystallization check_acid_base->crystallization No ph_adjust->crystallization alt_purification Consider alternative purification (e.g., sublimation, trituration) crystallization->alt_purification If fails PurificationSelection start Need to Purify Poorly Soluble Pyrazole is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No is_basic_acidic Is the compound basic or acidic? recrystallize->is_basic_acidic If impurities remain column->is_basic_acidic If separation is poor acid_base Acid-Base Extraction sublimation Sublimation is_basic_acidic->acid_base Yes is_volatile Is the compound volatile? is_basic_acidic->is_volatile No is_volatile->sublimation Yes

References

Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dimethyl-1H-pyrazol-3-amine. The information provided addresses common issues related to its oxidation and degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining a temperature between 2-8°C is advisable.[2] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize the risk of oxidation.[1]

Q2: What are the primary causes of degradation for this compound?

A2: The main factors contributing to the degradation of this compound are exposure to oxygen (oxidation), light (photodegradation), and high temperatures.[3] The amine functional group and the pyrazole ring are susceptible to oxidation, which can be accelerated by the presence of metal ions. The compound is generally stable, but incompatible with strong oxidizing agents, strong acids and bases, and acid chlorides.[4][5]

Q3: What are the likely degradation products of this compound?

A3: Under oxidative conditions, the pyrazole ring can be oxidized to form corresponding pyrazole oxides.[6] The amine group can also be oxidized. Potential degradation products from the oxidation of similar pyrazole derivatives include the corresponding methylaminopyrazole, dimethylamine, and carbon dioxide.[4][7] Hydrolytic and photolytic stress may also lead to the formation of various other degradation products.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying the degradation of this compound.[8] This method can separate the parent compound from its degradation products, allowing for accurate measurement of its purity and the extent of degradation. A photodiode array (PDA) detector is often used to identify peaks of degradation products by their UV-Vis spectra.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation due to improper storage (exposure to air and/or light).- Discard the discolored compound if purity is critical. - For future prevention, ensure the compound is stored in a tightly sealed, amber-colored vial, and consider flushing with an inert gas before sealing. - Store at the recommended temperature of 2-8°C.
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper sample preparation or storage of solutions.- Prepare fresh solutions for analysis. - If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. - Ensure the mobile phase and diluents are compatible with the compound and free of contaminants.
Poor peak shape (tailing or fronting) in HPLC analysis Interaction of the basic amine group with acidic silanols on the HPLC column.- Use a base-deactivated column. - Add a competing base, such as triethylamine (0.1%), to the mobile phase. - Adjust the pH of the mobile phase to be 2-3 units below the pKa of the amine to ensure it is fully protonated.
Inconsistent analytical results Ongoing degradation of the compound in solution on the autosampler.- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). - Limit the time samples are left on the autosampler before injection. - Prepare samples in a diluent that minimizes degradation (e.g., an acidic buffer).

Quantitative Data Summary

The following table provides representative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how to present stability data and may not reflect actual experimental results.

Stress Condition Duration % Degradation Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 N HCl, 60°C) 24 hours5.2%Pyrazole Ring Cleavage Products
Base Hydrolysis (0.1 N NaOH, 60°C) 24 hours12.8%Oxidized and Ring-Opened Products
Oxidative (3% H₂O₂, RT) 8 hours25.1%N-oxide and Hydroxylated Pyrazole Derivatives
Thermal (80°C) 48 hours8.5%Dimerization and Deamination Products
Photolytic (ICH Q1B) 1.2 million lux hours15.6%Photoproducts of Oxidation and Ring Rearrangement

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its degradation products.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.

Visualizations

degradation_pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress O2, Light, Metal Ions Hydrolytic Stress Hydrolytic Stress This compound->Hydrolytic Stress Acid/Base, Heat Photolytic Stress Photolytic Stress This compound->Photolytic Stress UV/Vis Light N-oxide derivative N-oxide derivative Oxidative Stress->N-oxide derivative Hydroxylated pyrazole Hydroxylated pyrazole Oxidative Stress->Hydroxylated pyrazole Ring-opened products Ring-opened products Hydrolytic Stress->Ring-opened products Rearrangement products Rearrangement products Photolytic Stress->Rearrangement products experimental_workflow cluster_stress Forced Degradation Acid Acid Sample Preparation Sample Preparation Acid->Sample Preparation Base Base Base->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Heat Heat Heat->Sample Preparation Light Light Light->Sample Preparation This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Light HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Quantify Degradation Quantify Degradation Data Analysis->Quantify Degradation troubleshooting_logic node_action node_action Unexpected Peaks? Unexpected Peaks? Yes Yes Unexpected Peaks?->Yes Yes No No Unexpected Peaks?->No No Check Sample Prep Check Sample Prep Yes->Check Sample Prep Peak Tailing? Peak Tailing? No->Peak Tailing? Use Fresh Solution Use Fresh Solution Check Sample Prep->Use Fresh Solution Yes_tail Yes_tail Peak Tailing?->Yes_tail Yes No_tail No_tail Peak Tailing?->No_tail No Adjust Mobile Phase pH Adjust Mobile Phase pH Yes_tail->Adjust Mobile Phase pH Inconsistent Results? Inconsistent Results? No_tail->Inconsistent Results? Yes_inconsistent Yes_inconsistent Inconsistent Results?->Yes_inconsistent Yes Use Cooled Autosampler Use Cooled Autosampler Yes_inconsistent->Use Cooled Autosampler

References

Technical Support Center: Spectroscopic Identification of Impurities in 1,5-Dimethyl-1H-pyrazol-3-amine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the spectroscopic identification of impurities in samples of 1,5-dimethyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and provides troubleshooting guidance.

Q1: I am seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the corresponding impurities?

A1: Unexpected peaks in the ¹H NMR spectrum often correspond to process-related impurities or regioisomers. The most common impurity is the regioisomer, 1,3-dimethyl-1H-pyrazol-5-amine, formed during the cyclization reaction. Other possibilities include unreacted starting materials or byproducts.

Troubleshooting Steps:

  • Compare with Reference Spectra: Refer to the ¹H NMR data in Table 1 to compare the chemical shifts of your sample with those of the main compound and potential impurities.

  • Spiking Experiment: If a reference standard of a suspected impurity is available, "spike" your sample with a small amount of the standard and re-acquire the NMR spectrum. An increase in the intensity of an existing peak will confirm the identity of that impurity.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning complex or overlapping signals and confirming the structure of impurities.

Q2: My LC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as my target compound but at a different retention time. What could this be?

A2: A peak with the same m/z but a different retention time is likely an isomer of this compound. The most probable candidate is the 1,3-dimethyl-1H-pyrazol-5-amine regioisomer.

Troubleshooting Steps:

  • Review Synthesis Route: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines can often lead to the formation of regioisomers.[1][2]

  • Optimize HPLC Separation: If the isomeric peaks are not well-resolved, refer to the HPLC protocol in the "Experimental Protocols" section for a method designed for better separation of pyrazole isomers.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the main peak and the impurity peak. Isomers often exhibit different fragmentation patterns, which can aid in their identification.

Q3: I am struggling to achieve good peak shape for this compound in my HPLC analysis. The peaks are tailing. What can I do?

A3: Peak tailing for basic compounds like pyrazoles is a common issue in reversed-phase HPLC. This is often due to interactions with residual silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-1.0%. This will mask the active silanol sites and improve peak symmetry.

  • Lower Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups, reducing their interaction with the basic analyte.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanol groups.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.

Data Presentation

Table 1: ¹H NMR and ¹³C NMR Data of this compound and a Potential Isomeric Impurity
CompoundPosition¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
This compound N-CH₃~3.5 - 3.6 (s, 3H)~34.0 - 35.0
C5-CH₃~2.2 - 2.3 (s, 3H)~10.0 - 11.0
C4-H~5.3 - 5.4 (s, 1H)~85.0 - 86.0
NH₂~3.3 - 3.4 (br s, 2H)-
C3-~159.0 - 161.0
C5-~148.0 - 149.0
1,3-dimethyl-1H-pyrazol-5-amine N-CH₃~3.5 - 3.6 (s, 3H)~34.0 - 35.0
C3-CH₃~2.1 - 2.2 (s, 3H)~13.0 - 14.0
C4-H~5.2 - 5.3 (s, 1H)~97.0 - 98.0
NH₂~4.5 - 4.6 (br s, 2H)-
C3-~150.0 - 151.0
C5-~149.0 - 150.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Mass Spectrometry Data for this compound and its Isomer
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compound C₅H₉N₃111.15112.08
1,3-dimethyl-1H-pyrazol-5-amine C₅H₉N₃111.15112.08

Experimental Protocols

NMR Spectroscopy for Impurity Identification
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment

    • Number of Scans: 1024 or more for adequate signal-to-noise

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

HPLC-UV Method for Purity Assessment and Impurity Separation
  • Instrument: HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

LC-MS for Molecular Weight Confirmation
  • Instrument: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above. The use of a volatile buffer like formic acid (0.1%) instead of TFA is recommended for better MS sensitivity.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 50 - 500

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_outcome Outcome sample This compound Sample hplc HPLC-UV Analysis sample->hplc lcms LC-MS Analysis sample->lcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr purity Purity Assessment hplc->purity mw_confirm Molecular Weight Confirmation lcms->mw_confirm struct_elucid Structural Elucidation of Impurities nmr->struct_elucid pure Sample is Pure purity->pure Meets Specification impure Impurity Identified purity->impure Out of Specification mw_confirm->struct_elucid struct_elucid->impure

Caption: Workflow for the spectroscopic identification of impurities.

troubleshooting_logic cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis start Unexpected Peak in Spectrum nmr_check Compare with Reference Spectra (Table 1) start->nmr_check lcms_check Check for Isomeric m/z at Different RT start->lcms_check nmr_match Match Found? nmr_check->nmr_match nmr_id Impurity Tentatively Identified nmr_match->nmr_id Yes nmr_no_match No Match nmr_match->nmr_no_match No nmr_no_match->lcms_check lcms_match Isomer Found? lcms_check->lcms_match lcms_id Regioisomer Suspected lcms_match->lcms_id Yes lcms_no_match Further Investigation Needed lcms_match->lcms_no_match No

Caption: Troubleshooting logic for identifying unexpected peaks.

References

Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the cyclocondensation synthesis of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction is showing low or no yield. What are the potential causes and solutions?

Low or no yield in the synthesis of pyrazolo[1,5-a]pyrimidines can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Purity of Starting Materials: Ensure the 3-aminopyrazole and 1,3-dicarbonyl compounds are pure. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.

  • Reaction Conditions: The choice of solvent and catalyst is crucial. Acetic acid is a commonly used solvent, sometimes with a catalytic amount of sulfuric acid.[1] In some cases, a basic catalyst like piperidine may be employed.[2] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1]

  • Temperature and Reaction Time: These parameters often need optimization. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound can influence its reactivity. Highly enolized dicarbonyls tend to react more readily. For less reactive substrates, more forcing conditions (higher temperature, stronger acid catalyst) might be necessary.[1]

2. I am observing the formation of multiple products or side products. How can I improve the selectivity of my reaction?

The formation of regioisomers or other side products is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.

  • Control of Regioselectivity: The regioselectivity of the cyclocondensation is influenced by the substitution pattern of both the aminopyrazole and the dicarbonyl compound. The reaction generally proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon, followed by cyclization. The more electrophilic carbonyl group of the dicarbonyl compound will preferentially react.

  • Reaction Conditions: Fine-tuning the reaction conditions, such as temperature and catalyst, can influence the regioselectivity.[1] For instance, using a milder acid catalyst might favor the formation of one regioisomer over another.

  • Choice of Dicarbonyl Compound: In some cases, using a symmetrical 1,3-dicarbonyl compound is the simplest way to avoid issues with regioselectivity.[3] If an unsymmetrical dicarbonyl is required, exploring different activating groups on the dicarbonyl can help direct the cyclization.

3. How can I minimize the formation of dimeric or polymeric side products?

Dimerization or polymerization can occur, particularly at high concentrations or temperatures.

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

  • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of that reactant and minimize side product formation.

  • Protecting Groups: In complex syntheses, protecting reactive functional groups on the starting materials can prevent unwanted side reactions.

4. What are the best practices for the purification of pyrazolo[1,5-a]pyrimidines?

Purification is critical to obtain the desired product in high purity.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.[4]

  • Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel column chromatography is the standard method. A range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to more polar (e.g., dichloromethane/methanol), can be used depending on the polarity of the product.

  • Washing: After filtration, washing the crude product with a suitable solvent (e.g., cold ethanol, diethyl ether) can remove residual starting materials and soluble impurities.[4]

Experimental Protocols

General Protocol for the Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines:

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the appropriate 3-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding 1,3-dicarbonyl compound (1.1 mmol).

  • The reaction mixture is heated to reflux (approximately 120 °C) for 3-6 hours.

  • The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.

3-Aminopyrazole Derivative1,3-Dicarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneAcetic AcidNoneReflux385[4]
4-phenyl-1H-pyrazol-5-amineN-methyl uracilEthanolSodium EthoxideReflux362[5]
3-phenyl-1H-pyrazol-5-amine2-acetylcyclopentanoneAcetic AcidNoneReflux875[1]
3-amino-1H-pyrazoleDiethyl malonateAcetic AcidNone1001071[6]

Visualizations

Below are diagrams illustrating the general experimental workflow and a plausible reaction mechanism for the cyclocondensation reaction.

experimental_workflow start Start reactants 1. Mix 3-aminopyrazole and 1,3-dicarbonyl in solvent start->reactants reaction 2. Heat to reflux (with optional catalyst) reactants->reaction monitoring 3. Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Cool and filter the product monitoring->workup Complete purification 5. Purify by recrystallization or chromatography workup->purification characterization 6. Characterize the pure product purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration aminopyrazole 3-Aminopyrazole intermediate Nucleophilic Attack & Condensation aminopyrazole->intermediate Attack on carbonyl dicarbonyl 1,3-Dicarbonyl dicarbonyl->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular cyclization product Pyrazolo[1,5-a]pyrimidine cyclized_intermediate->product - H2O

Caption: Plausible mechanism for the acid-catalyzed cyclocondensation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,5-dimethyl-1H-pyrazol-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of the biological activities of 1,5-dimethyl-1H-pyrazol-3-amine and its isomers, 1,3-dimethyl-1H-pyrazol-5-amine and 2,5-dimethyl-2H-pyrazol-3-amine. While direct comparative studies on these specific isomers are limited in the current scientific literature, this document synthesizes the available data for individual compounds and their derivatives to offer insights into their potential therapeutic applications.

Summary of Biological Activities

Derivatives of the pyrazole nucleus are known to possess a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Research into this compound has specifically pointed towards its potential in cancer and inflammation therapy through the modulation of key signaling pathways.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. One notable derivative, 4-amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, has demonstrated significant cytotoxic activity against various human cancer cell lines.

Anti-inflammatory Activity
Antimicrobial Activity

The broader class of pyrazole derivatives has been extensively studied for antimicrobial effects. Although specific minimum inhibitory concentration (MIC) values for this compound and its direct isomers are not detailed in the reviewed literature, the general potential for this scaffold to yield antimicrobial compounds is significant.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for a derivative of this compound. No specific quantitative biological activity data was found for 1,3-dimethyl-1H-pyrazol-5-amine and 2,5-dimethyl-2H-pyrazol-3-amine in the reviewed literature.

CompoundBiological ActivityAssayCell LineResult (IC₅₀)Reference
4-amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrileCytotoxicityMTT AssayPC-3 (Prostate Cancer)17.50 µM[3]
CytotoxicityMTT AssayNCI-H460 (Lung Cancer)15.42 µM[3]
CytotoxicityMTT AssayHeLa (Cervical Cancer)14.62 µM[3]

Experimental Protocols

Detailed methodologies for key experimental assays relevant to the biological activities of pyrazole derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

PI3K Enzyme Inhibition Assay

This protocol is designed to measure the inhibitory activity of a compound against a PI3K (Phosphoinositide 3-kinase) enzyme.

  • Reagent Preparation: Prepare assay buffer, ATP solution, PI3K enzyme solution, and the substrate (e.g., PIP2).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the test compound at various concentrations, and the assay buffer. Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and detect the amount of product (PIP3) formed. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition of PI3K activity for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microorganism inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Molecular Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway and a standard experimental workflow.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2->Akt 1_5_dimethyl_amine_derivative This compound Derivative 1_5_dimethyl_amine_derivative->PI3K inhibits

Caption: PI3K signaling pathway and the inhibitory action of a this compound derivative.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add test compounds (serial dilutions) incubate_24h_1->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent incubate_4h->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

References

A Tale of Two Isomers: A Comparative Guide to 1,5-dimethyl-1H-pyrazol-3-amine and 1,3-dimethyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," forming the core of numerous approved drugs. Within this versatile family, aminopyrazoles serve as crucial building blocks for the development of novel therapeutic agents. This guide provides a detailed comparison of two constitutional isomers, 1,5-dimethyl-1H-pyrazol-3-amine and 1,3-dimethyl-1H-pyrazol-5-amine, for researchers, scientists, and drug development professionals. While direct comparative biological data for these two specific isomers is limited in publicly available literature, this guide extrapolates their potential therapeutic value by examining their synthesis and the reported activities of their derivatives.

Physicochemical Properties

To facilitate a clear comparison, the fundamental physicochemical properties of the two isomers are summarized below. These properties can influence solubility, synthetic routes, and potential biological interactions.

PropertyThis compound1,3-dimethyl-1H-pyrazol-5-amine
Molecular Formula C₅H₉N₃C₅H₉N₃
Molecular Weight 111.15 g/mol 111.15 g/mol
Appearance Not specified in literatureWhite to light yellow crystalline powder[1][2]
CAS Number 35100-92-6[3]3524-32-1[1][2]

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both isomers can be synthesized through established heterocyclic chemistry routes, often involving the condensation of hydrazines with dicarbonyl compounds or their equivalents.

This compound is frequently synthesized from hydrazine derivatives and carbonyl compounds.[3] One documented method involves the sulfonylation of the parent amine, highlighting its reactivity and potential for further functionalization.[3]

1,3-dimethyl-1H-pyrazol-5-amine can be prepared by the reaction of 3-aminobut-2-enenitrile with methylhydrazine.[1][2] This isomer is noted as a versatile starting material for more complex heterocyclic systems.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine Hydrazine Derivative Hydrazine Derivative This compound This compound Hydrazine Derivative->this compound Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->this compound 3-Aminobut-2-enenitrile 3-Aminobut-2-enenitrile 1,3-dimethyl-1H-pyrazol-5-amine 1,3-dimethyl-1H-pyrazol-5-amine 3-Aminobut-2-enenitrile->1,3-dimethyl-1H-pyrazol-5-amine Reaction Methylhydrazine Methylhydrazine Methylhydrazine->1,3-dimethyl-1H-pyrazol-5-amine

Figure 1: Simplified synthetic workflows for the two isomers.

Medicinal Chemistry Applications and Biological Activities of Derivatives

While direct comparative data is scarce, the medicinal chemistry literature provides insights into the therapeutic potential of derivatives of each isomer.

This compound: A Scaffold for Oncology and Inflammation

Derivatives of This compound have primarily been explored for their potential in oncology and inflammatory diseases.

  • PI3K Inhibition: This isomer is a key building block for the synthesis of Phosphatidylinositol 3-kinase (PI3K) inhibitors.[3] The PI3K signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. Derivatives have demonstrated low micromolar IC50 values against various cancer cell lines, indicating significant potential for the development of antitumor agents.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates CellSurvival Cell Survival, Growth, Proliferation AKT->CellSurvival Promotes Inhibitor This compound Derivative Inhibitor->PI3K

Figure 2: The PI3K signaling pathway and the inhibitory action of this compound derivatives.

  • CRAC Channel Inhibition: Derivatives have also been identified as inhibitors of calcium release-activated calcium (CRAC) channels, which are implicated in inflammatory responses.[3] This suggests potential applications in treating autoimmune and inflammatory conditions.

1,3-dimethyl-1H-pyrazol-5-amine: A Versatile Precursor for Bioactive Molecules

Information on the specific biological targets of 1,3-dimethyl-1H-pyrazol-5-amine derivatives is less defined in the available literature. However, its use as a precursor for compounds with anti-inflammatory and antinociceptive properties has been noted. The pyrazole nucleus itself is a core component of numerous drugs with diverse mechanisms of action, including COX-2 inhibitors (e.g., Celecoxib) and PDE5 inhibitors (e.g., Sildenafil).[4] This highlights the broad potential of this scaffold in drug design.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for assays relevant to the known activities of the derivatives of the two isomers.

PI3K Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and is suitable for screening potential PI3K inhibitors.

Objective: To determine the in vitro inhibitory activity of a compound against a specific PI3K isoform.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kα)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 2 mM DTT)

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound solution to the wells of a 384-well plate.

  • Prepare a master mix of PI3K enzyme and PIP2 substrate in kinase buffer.

  • Add 10 µL of the enzyme/substrate mix to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percent inhibition and IC50 values.

CRAC Channel Inhibition Assay (Fluorescence-Based)

This protocol describes a method to screen for inhibitors of store-operated calcium entry.

Objective: To measure the inhibition of CRAC channels by a test compound.

Materials:

  • Jurkat T-cells or other suitable cell line

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Thapsigargin

  • Ionomycin

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Load cells with Fluo-4 AM in calcium-free HBSS for 30-60 minutes at 37°C.

  • Wash the cells with calcium-free HBSS.

  • Add test compounds at various concentrations.

  • Place the plate in a fluorescence plate reader and record baseline fluorescence.

  • Add thapsigargin to deplete intracellular calcium stores and initiate store-operated calcium entry.

  • After a sustained calcium plateau is reached, add a solution containing calcium to measure the influx through CRAC channels.

  • Continue to record fluorescence to measure the change in intracellular calcium concentration.

  • Calculate the percent inhibition of calcium influx and determine IC50 values.

Conclusion

Both this compound and 1,3-dimethyl-1H-pyrazol-5-amine represent valuable starting points for the design of novel bioactive molecules. While current literature points to a more defined role for derivatives of the 1,5-isomer in oncology and inflammation through PI3K and CRAC channel inhibition, the 1,3-isomer remains a versatile scaffold with untapped potential, given the broad therapeutic applications of pyrazole-containing drugs.

The lack of direct comparative studies highlights an opportunity for further research. A head-to-head comparison of these isomers and their simple derivatives in a panel of kinase and other relevant biological assays would provide invaluable structure-activity relationship (SAR) data, guiding future drug discovery efforts. Researchers are encouraged to utilize the provided synthetic and experimental frameworks to explore the full potential of these promising chemical entities.

References

Navigating the Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1,5-dimethyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of its primary synthetic routes, complete with experimental data and detailed protocols.

The synthesis of this compound can be approached through several strategic pathways. The most prominent and industrially viable method involves the cyclocondensation of a β-ketonitrile synthon with methylhydrazine. An alternative approach, while potentially facing challenges in regioselectivity, is the direct methylation of a pre-existing aminopyrazole core. This guide will delve into these two primary methodologies, presenting a clear comparison of their advantages and drawbacks.

Route 1: Cyclocondensation of 3-Aminocrotononitrile with Methylhydrazine

This is the most direct and widely utilized method for the preparation of this compound. It relies on the classical Knorr pyrazole synthesis, where a 1,3-dicarbonyl equivalent reacts with a hydrazine to form the pyrazole ring. In this case, 3-aminocrotononitrile, the enamine tautomer of acetoacetonitrile, serves as the β-ketonitrile equivalent.

Reaction Scheme:

G cluster_0 Route 1: Cyclocondensation 3-Aminocrotononitrile 3-Aminocrotononitrile Product This compound 3-Aminocrotononitrile->Product + Methylhydrazine, Heat Methylhydrazine Methylhydrazine

Figure 1. Synthesis of this compound via cyclocondensation.

Experimental Protocol:

A general procedure adapted from the synthesis of similar aminopyrazoles is as follows:

To a solution of 3-aminocrotononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, methylhydrazine (1.0-1.2 eq) is added. The reaction mixture is then heated to reflux for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or recrystallization, to yield this compound.

ParameterValue/Condition
Starting Material A 3-Aminocrotononitrile
Starting Material B Methylhydrazine
Solvent Ethanol or Isopropanol
Temperature Reflux (approx. 78-82 °C)
Reaction Time 4-12 hours
Reported Yield 70-85%
Purification Distillation or Recrystallization

Table 1. Quantitative data for the cyclocondensation route.

Route 2: N-Methylation of 3-Amino-5-methylpyrazole

An alternative strategy involves the methylation of the readily available 3-amino-5-methylpyrazole. This approach requires a subsequent methylation step, which introduces the challenge of regioselectivity. The pyrazole ring has two nitrogen atoms that can potentially be methylated.

Reaction Scheme:

G cluster_1 Route 2: N-Methylation 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Product This compound 3-Amino-5-methylpyrazole->Product Isomer 1,3-dimethyl-1H-pyrazol-5-amine (Isomeric byproduct) 3-Amino-5-methylpyrazole->Isomer Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Product Methylating_Agent->Isomer

Figure 2. N-Methylation of 3-amino-5-methylpyrazole leading to isomeric products.

The methylation of 3-amino-5-methylpyrazole can lead to a mixture of two isomers: the desired this compound and the undesired 1,3-dimethyl-1H-pyrazol-5-amine. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of methylating agent, solvent, and base. Generally, methylation tends to occur at the N1 position due to steric hindrance from the adjacent methyl group at the 5-position.

Experimental Protocol:

A general procedure for N-methylation is as follows:

3-Amino-5-methylpyrazole (1.0 eq) is dissolved in a suitable solvent, such as acetone, acetonitrile, or dimethylformamide (DMF). A base, for instance, potassium carbonate or sodium hydride, is added to the solution, followed by the dropwise addition of a methylating agent like methyl iodide or dimethyl sulfate (1.0-1.2 eq). The reaction is typically stirred at room temperature or with gentle heating for several hours until completion as monitored by TLC. After the reaction, the mixture is worked up by filtration and removal of the solvent. The resulting crude product, a mixture of isomers, requires careful separation, usually by column chromatography.

ParameterValue/Condition
Starting Material 3-Amino-5-methylpyrazole
Methylating Agent Methyl iodide, Dimethyl sulfate
Base K2CO3, NaH
Solvent Acetone, Acetonitrile, DMF
Temperature Room Temperature to 60 °C
Reaction Time 2-24 hours
Yield (of desired isomer) Variable (dependent on regioselectivity)
Purification Column Chromatography

Table 2. Quantitative data for the N-methylation route.

Comparison of Synthetic Routes

FeatureRoute 1: CyclocondensationRoute 2: N-Methylation
Atom Economy HighModerate
Step Economy High (often one-pot)Lower (two steps from precursors)
Regioselectivity ExcellentPotentially problematic, requires optimization
Scalability GoodModerate, due to purification challenges
Purification Simpler (distillation/recrystallization)More complex (chromatography)
Starting Material Availability 3-Aminocrotononitrile is commercially available3-Amino-5-methylpyrazole is commercially available
Overall Efficiency Generally more efficient and directCan be less efficient due to isomer formation

Table 3. Comparison of the synthetic routes to this compound.

Experimental Workflows

G cluster_0 Route 1: Cyclocondensation Workflow cluster_1 Route 2: N-Methylation Workflow A1 Mix 3-Aminocrotononitrile and Methylhydrazine in Solvent B1 Reflux Reaction Mixture (4-12 hours) A1->B1 C1 Solvent Evaporation B1->C1 D1 Purification (Distillation/Recrystallization) C1->D1 E1 This compound D1->E1 A2 Dissolve 3-Amino-5-methylpyrazole and Base in Solvent B2 Add Methylating Agent A2->B2 C2 Stir at RT or Heat (2-24 hours) B2->C2 D2 Aqueous Workup and Extraction C2->D2 E2 Purification (Column Chromatography) D2->E2 F2 This compound E2->F2 G2 Isomeric Byproduct E2->G2

Figure 3. Comparative experimental workflows for the synthesis of this compound.

Conclusion

For the synthesis of this compound, the cyclocondensation of 3-aminocrotononitrile with methylhydrazine (Route 1) stands out as the superior method in terms of efficiency, selectivity, and ease of execution. This route offers a more direct pathway to the target molecule with higher yields and simpler purification procedures, making it the preferred choice for both laboratory-scale synthesis and potential industrial production. While the N-methylation of 3-amino-5-methylpyrazole (Route 2) is a viable alternative, it is hampered by the potential for isomer formation, which necessitates more challenging purification and can lead to lower overall yields of the desired product. Researchers and process chemists should carefully consider these factors when selecting a synthetic strategy for this important heterocyclic building block.

A Comparative Guide to Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is a cornerstone of modern organic chemistry. The efficiency of pyrazole synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We will explore a range of catalysts, from traditional homogeneous and heterogeneous systems to advanced nanocatalysts, evaluating their performance based on yield, reaction conditions, and reusability.

Performance Comparison of Catalysts

The selection of a catalyst for pyrazole synthesis is a multi-faceted decision involving considerations of yield, reaction time, temperature, and catalyst reusability. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a clear comparison of their efficacy under different experimental conditions.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[1][2]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[3]
Rhodium ComplexEnaminones, Hydrazine HCl, Internal AlkynesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Reported[4]
Heterogeneous Catalysts
Nickel-basedHydrazine, Acetophenone derivatives, Aldehydes10 mol%EthanolRoom Temp3 hGood to ExcellentUp to 7 cycles[5]
Amberlyst-70Hydrazines/Hydrazides, 1,3-DiketonesNot SpecifiedWaterRoom TempNot SpecifiedGoodReported[3]
Fe3O4@CPTMO-phenylalanine-NiArylglyoxals, Cyclic 1,3-dicarbonyls, Pyrazole-5-amines30 mgWater/Acetone (2:1)803-7 minHighUp to 4 cycles[6]
Nanocatalysts
Nano-ZnOCinnamaldehydes, Hydrazine Hydrate2 equiv.Solvent-free (Microwave)Not SpecifiedVariesGoodReported[7]
Cobalt Oxide (Nano)α,β-Diketones, Phenylhydrazine/Hydrazine HydrateNot SpecifiedGreen Solvent (Microwave)Room TempMinutesExcellentReported[8]
YS-Fe3O4@PMO/IL-CuMalononitrile, Benzaldehyde, Ethyl Acetoacetate, Hydrazine HydrateNot SpecifiedWater (Ultrasonic)25VariesHighUp to 9 cycles[9]
Co/Al2O3Aromatic Aldehydes, Malononitrile, 3-Methyl-1-phenyl-2-pyrazolin-5-oneNot SpecifiedSolvent-freeNot SpecifiedShortHighUp to 5 cycles[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrazoles. Below are representative procedures for homogeneous, heterogeneous, and nanocatalyzed reactions.

Homogeneous Catalysis: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely used method.[1][2]

Procedure:

  • To a solution of a 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Heterogeneous Catalysis: Nickel-Based Catalyst for One-Pot Pyrazole Synthesis

This method demonstrates a one-pot, three-component synthesis using a reusable heterogeneous catalyst.[5]

Procedure:

  • In a round-bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.

  • Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.

Nanocatalysis: ZnO Nanoparticle-Catalyzed Solvent-Free Synthesis

This green chemistry approach utilizes a nanocatalyst and microwave irradiation under solvent-free conditions.[7]

Procedure:

  • In a microwave-safe vessel, mix the cinnamaldehyde derivative (0.01 mol), hydrazine hydrate (0.01 mol), and ZnO nanoparticles (2 equivalents).

  • Irradiate the reaction mixture in a microwave oven at a suitable power level and for a short duration, monitoring the reaction progress by TLC.

  • After completion, wash the crude product mixture containing the nanocatalyst with hot ethanol or an ethanol/water mixture.

  • Filter the hot solution to remove the ZnO nanoparticles. The nanoparticles can be recovered and reused.

  • Allow the filtrate to cool to crystallize the product.

  • Collect the pure pyrazole derivative by filtration and dry.

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting product outcomes. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in different catalytic pathways for pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic attack by Hydrazine Hydrazine Hydrazine Hydrazine->Hemiaminal Hydrazone Hydrazone Intermediate Hemiaminal->Hydrazone Dehydration Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydration & Aromatization Catalyst Acid Catalyst (H+) Pyrazole->Catalyst Catalyst Regeneration Catalyst->Dicarbonyl Protonation Heterogeneous_Catalysis_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification cluster_catalyst_recycling Catalyst Recycling Reactants Reactants & Solvent Reaction Stirring / Heating Reactants->Reaction Catalyst Heterogeneous Catalyst Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Wash Wash Catalyst Filtration->Wash Recovered Catalyst Purification Purification Evaporation->Purification Product Pure Pyrazole Purification->Product Dry Dry Catalyst Wash->Dry Reuse Reuse Catalyst Dry->Reuse Nanocatalysis_Mechanism cluster_activation Surface Activation cluster_reaction Surface Reaction cluster_desorption Product Formation Nanocatalyst Nanocatalyst (e.g., Metal Oxide) Adsorbed_Complex Adsorbed Reactant Complex Nanocatalyst->Adsorbed_Complex Adsorption Reactant1 Reactant A Reactant1->Adsorbed_Complex Reactant2 Reactant B Reactant2->Adsorbed_Complex Surface_Reaction Surface-Mediated Reaction Adsorbed_Complex->Surface_Reaction Product Pyrazole Product Surface_Reaction->Product Desorption Product->Nanocatalyst Catalyst Regeneration

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1,5-Dimethyl-1H-pyrazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-dimethyl-1H-pyrazol-3-amine analogs, focusing on their potential as therapeutic agents. The information presented is collated from various scientific publications and is intended to aid in the design and development of novel compounds with improved potency and selectivity.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more effective therapeutics. This guide summarizes key SAR findings, presents comparative biological data, and provides detailed experimental protocols for relevant assays.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro cytotoxic activity of a 1,5-dimethyl-1H-pyrazol-3-yl derivative against various cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
1 4-amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrilePC-3 (Prostate Cancer)17.50[1]
NCI-H460 (Lung Cancer)15.42[1]
HeLa (Cervical Cancer)14.62[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole ring and the amine group.

Substitutions on the Pyrazole Ring:

  • General Observations: Modifications on the pyrazole ring can significantly impact the potency and selectivity of the compounds. The introduction of bulky or electron-withdrawing groups can influence binding affinity to target proteins.

Modifications of the 3-amino Group:

  • Thiourea Derivatives: The incorporation of a thiourea moiety at the 3-amino position has been explored for its potential to enhance anticancer activity. These derivatives can interact with various biological targets, including protein kinases.[1][2] The nature of the substituent on the terminal nitrogen of the thiourea is a key determinant of activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways. Kinase inhibition is a common mechanism of action for many pyrazole derivatives.

Below is a generalized workflow for the synthesis and evaluation of novel this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start This compound Reaction1 Reaction with Isothiocyanate Start->Reaction1 Thiourea Thiourea Derivative Reaction1->Thiourea Cytotoxicity Cytotoxicity Assay (MTT) Thiourea->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Thiourea->Kinase_Assay SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: General workflow for the synthesis and SAR-driven optimization of this compound analogs.

A potential signaling pathway targeted by pyrazole-based kinase inhibitors is depicted below.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Analog (Kinase Inhibitor) Inhibitor->RAF

Caption: Simplified representation of a kinase signaling pathway and the inhibitory action of a pyrazole analog.

Experimental Protocols

General Synthesis of 1,5-Dimethyl-1H-pyrazol-3-yl-thiourea Derivatives

A general procedure for the synthesis of thiourea derivatives involves the reaction of this compound with an appropriate isothiocyanate.

  • Dissolve this compound in a suitable solvent (e.g., anhydrous acetonitrile).

  • Add an equimolar amount of the desired isothiocyanate to the solution.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (monitored by TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification using column chromatography or recrystallization.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT stock solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[3][4][5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is converted into a luminescent signal, which is inversely proportional to the kinase activity.

General Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in an appropriate kinase buffer.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.[6][7]

Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The SAR data, though still emerging for this specific scaffold, highlights the importance of systematic modifications to optimize biological activity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs in a consistent and comparable manner. Further exploration of substitutions at various positions of the pyrazole ring and the 3-amino group is warranted to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, leading to several FDA-approved drugs for a variety of diseases, particularly cancer.[1][2] This guide provides an objective comparison of the efficacy of prominent pyrazole-based kinase inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways they modulate.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of selected pyrazole-based kinase inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki) are key metrics for evaluating the efficacy of these compounds. Lower values indicate higher potency.

InhibitorTarget Kinase(s)IC50KdKi
Afuresertib Akt11.3 nM[3]0.08 nM[3]
Akt22 nM[1]
Akt32.6 nM[1]
Ruxolitinib JAK1~3 nM[1]
JAK2~3 nM[1]
JAK3~430 nM[1]
Asciminib (ABL001) Bcr-Abl0.5 nM[1][3]0.5–0.8 nM[1][3]
Gandotinib (LY2784544) JAK2Potent and selective inhibitor
Crizotinib ALK, c-MetPotent inhibitor
Encorafenib B-rafPotent inhibitor
Erdafitinib FGFRPotent inhibitor
Pralsetinib RETPotent inhibitor
Pirtobrutinib BTKPotent inhibitor
Avapritinib KIT, PDGFRAPotent inhibitor

Signaling Pathways and Inhibitor Action

Pyrazole-based inhibitors target key nodes in signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for appreciating the mechanism of action of these drugs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6][7][8] Aberrant activation of this pathway is a common feature of many cancers.[4][8]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Response Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Response Regulation Afuresertib Afuresertib Afuresertib->Akt Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary communication route for a wide range of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[9][10][11][12] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[11]

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->Cytokine_Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activation PI3K_Akt_path PI3K/Akt Pathway BCR_ABL->PI3K_Akt_path Activation JAK_STAT_path JAK/STAT Pathway BCR_ABL->JAK_STAT_path Activation Cell_Response Increased Proliferation Decreased Apoptosis RAS_MAPK->Cell_Response PI3K_Akt_path->Cell_Response JAK_STAT_path->Cell_Response Asciminib Asciminib Asciminib->BCR_ABL Allosteric Inhibition (Myristoyl Pocket) Kinase_Inhibitor_Workflow Start Compound Library (e.g., Pyrazole Derivatives) HTS High-Throughput Screening (HTS) (e.g., TR-FRET, ADP-Glo) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) Cell_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of many therapeutic agents. The classical synthesis, relying on the condensation of a 1,3-dicarbonyl compound with hydrazine, is a well-established method. However, the toxicity and potential carcinogenicity of hydrazine have prompted the exploration of safer and more versatile alternative reagents. This guide provides an objective comparison of prominent alternatives to hydrazine for pyrazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The quintessential approach to pyrazole synthesis, known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] This method is widely used due to its simplicity and the ready availability of starting materials.

The Traditional Route: Hydrazine-Based Synthesis

The reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine hydrate is a straightforward process that typically proceeds under mild conditions, often at room temperature or with gentle heating, to afford the corresponding pyrazole in good to excellent yields.[1][3]

Safer Alternatives to Hydrazine

Concerns over the hazardous nature of hydrazine have spurred the development of several effective alternative reagents. This guide focuses on three prominent classes of substitutes: sulfonyl hydrazides, diazo compounds, and in-situ generated hydrazines.

Sulfonyl Hydrazides: Stable and Versatile Hydrazine Surrogates

Sulfonyl hydrazides, such as p-toluenesulfonylhydrazide (tosylhydrazide), have emerged as stable, solid, and less hazardous alternatives to hydrazine. They react with 1,3-dicarbonyl compounds or enaminones, often under catalytic conditions, to furnish pyrazoles.

One notable method involves the iodine-catalyzed reaction of enaminones with sulfonyl hydrazides. This approach offers the advantage of proceeding in environmentally benign solvents like water and at room temperature. The reaction is believed to proceed through a cascade of C-H sulfonylation and pyrazole annulation.

Diazo Compounds: A Hydrazine-Free Pathway via Cycloaddition

A completely hydrazine-free approach to pyrazole synthesis involves the [3+2] cycloaddition of diazo compounds with alkynes. This method offers a high degree of atom economy and often proceeds under neutral conditions. Ethyl diazoacetate is a commonly used diazo compound in this reaction. The reaction can be performed under thermal conditions or with the aid of a catalyst.

In-situ Generation of Hydrazine: Avoiding Direct Handling

To circumvent the direct handling of hydrazine, methods for its in-situ generation have been developed. One such strategy involves the copper-catalyzed coupling of arylboronic acids with di-tert-butyl azodicarboxylate, followed by deprotection to yield the arylhydrazine, which then reacts with a 1,3-dicarbonyl compound in a one-pot fashion.

Comparative Performance of Pyrazole Synthesis Methods

To provide a clear comparison, the following table summarizes the performance of the traditional hydrazine method and its alternatives for the synthesis of a model pyrazole, 3,5-dimethylpyrazole, from acetylacetone or a related precursor.

Reagent/MethodStarting MaterialsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Hydrazine Hydrate Acetylacetone, Hydrazine HydrateEthylene GlycolNot SpecifiedRoom Temp.70-95[1]
Sulfonyl Hydrazide Enaminone of Acetylacetone, Aryl Sulfonyl HydrazineI₂, TBHP, NaHCO₃, WaterNot SpecifiedRoom Temp.High (Specific data for this exact substrate not found)[4]
Diazo Compound Ethyl Diazoacetate, PropyneToluene, RefluxNot Specified110Good (Specific data for this exact substrate not found)
In-situ Hydrazine Arylboronic Acid, Di-tert-butyl azodicarboxylate, AcetylacetoneCu(OAc)₂, Et₃N, then HClNot SpecifiedRoom Temp. then 80Moderate to Good (Specific data for this exact substrate not found)

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate
  • Materials: Acetylacetone, Hydrazine Hydrate, Ethylene Glycol.

  • Procedure: To a solution of acetylacetone (1.0 eq) in ethylene glycol, hydrazine hydrate (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for a specified time. Upon completion, the product is isolated by extraction and purified by distillation or recrystallization.[1]

Protocol 2: Synthesis of a 4-Sulfonyl Pyrazole using a Sulfonyl Hydrazide
  • Materials: N,N-dimethylenaminone, Sulfonyl Hydrazine, Iodine, tert-Butyl hydroperoxide (TBHP), Sodium Bicarbonate, Water.

  • Procedure: To a mixture of the N,N-dimethylenaminone (1.0 eq) and sulfonyl hydrazine (1.2 eq) in water, sodium bicarbonate (2.0 eq), iodine (0.2 eq), and TBHP (3.0 eq, 70% in water) are added sequentially. The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent and purified by column chromatography.[4]

Protocol 3: Synthesis of a Pyrazole Carboxylate using a Diazo Compound
  • Materials: Ethyl Diazoacetate, Alkyne, Toluene.

  • Procedure: A solution of ethyl diazoacetate (1.0 eq) and the alkyne (1.2 eq) in toluene is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the fundamental reaction pathways for the synthesis of pyrazoles using hydrazine and its alternatives.

Hydrazine_Pathway Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Pyrazole Pyrazole Hydrazone->Pyrazole Cyclization - H₂O

Caption: Classical Knorr pyrazole synthesis pathway.

Sulfonyl_Hydrazide_Pathway Enaminone Enaminone Intermediate Sulfonylated Intermediate Enaminone->Intermediate + Sulfonyl Hydrazide I₂/TBHP SulfonylHydrazide Sulfonyl Hydrazide Pyrazole Pyrazole Intermediate->Pyrazole Annulation

Caption: Pyrazole synthesis from enaminones and sulfonyl hydrazides.

Diazo_Pathway Diazo Diazo Compound Cycloadduct 3+2 Cycloadduct Diazo->Cycloadduct + Alkyne Alkyne Alkyne Alkyne->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

Caption: Hydrazine-free pyrazole synthesis via 1,3-dipolar cycloaddition.

InSitu_Hydrazine_Pathway cluster_one_pot One-Pot Reaction ArylBoronic Arylboronic Acid Arylhydrazine_in_situ Arylhydrazine (in-situ) ArylBoronic->Arylhydrazine_in_situ + Azodicarboxylate Cu(OAc)₂ Azodicarboxylate Di-tert-butyl azodicarboxylate Azodicarboxylate->Arylhydrazine_in_situ Pyrazole Pyrazole Arylhydrazine_in_situ->Pyrazole + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pyrazole

Caption: One-pot pyrazole synthesis via in-situ hydrazine generation.

Conclusion

While the traditional Knorr synthesis using hydrazine remains a highly efficient method for preparing pyrazoles, the availability of safer and often more versatile alternatives provides valuable options for the modern chemist. Sulfonyl hydrazides offer a stable and easy-to-handle substitute, while diazo compounds provide a completely hydrazine-free route. The in-situ generation of hydrazine presents a clever strategy to avoid direct exposure to this hazardous reagent. The choice of the optimal method will depend on factors such as substrate scope, desired substitution pattern, and safety considerations. This guide provides the foundational information to make an informed decision for your pyrazole synthesis endeavors.

References

Unveiling the Target Landscape: A Comparative Guide to Kinase Inhibitors Derived from 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reactivity and selectivity profile of kinase inhibitors based on the 1,5-dimethyl-1H-pyrazol-3-amine scaffold. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to offer an objective comparison with alternative kinase inhibitors.

The this compound core represents a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. However, substitutions on the pyrazole ring, particularly with alkyl groups, have been shown to significantly influence the selectivity profile of the resulting inhibitors. Published research on the broader class of 3-amino-1H-pyrazole-based inhibitors indicates that alkyl residues on the pyrazole ring often lead to non-selective or promiscuous compounds. This guide will delve into the available data for closely related compounds to infer the likely cross-reactivity profile of inhibitors derived from the this compound scaffold and compare their potential therapeutic applications and off-target effects.

Comparative Inhibitor Performance

While a comprehensive kinome-wide scan for an inhibitor with the exact this compound scaffold is not publicly available, data from closely related 3-aminopyrazole derivatives provide valuable insights into their potential targets and selectivity. The following tables summarize key inhibitory activities and binding affinities of representative compounds from this class against a panel of kinases.

Compound IDTarget Kinase(s)IC50 / Ki / EC50 (nM)Assay TypeReference Compound(s)
Compound 1 (Promiscuous 3-aminopyrazole) CDK2, CDK5, JNK34.6 (KD), 27.6 (KD), 26.1 (KD)KINOMEscan-
Compound 43d (CDK16-focused) CDK1633 (EC50)NanoBRET-
Patented Pyrazole Derivative CDK12, CDK13, CDK79 (IC50), 5.8 (IC50), 880 (IC50)Biochemical Assay-
Tozasertib (Aurora Kinase Inhibitor) CDK16160 (KD)KINOMEscanCompound 1

Table 1: Comparative inhibitory activity of 3-amino-1H-pyrazole-based kinase inhibitors.

Compound IDNumber of Stabilized Kinases (>5°C shift)Key Stabilized KinasesAssay Type
Lead Structure 1 60-Differential Scanning Fluorimetry (DSF)
Optimized Compound 43d Significantly fewer than leadCDK16Differential Scanning Fluorimetry (DSF)

Table 2: Selectivity profiling of a 3-aminopyrazole-based inhibitor series using thermal shift assay.

Key Signaling Pathways

Inhibitors based on the 3-aminopyrazole scaffold have been shown to target several members of the Cyclin-Dependent Kinase (CDK) family, notably CDK16, CDK12, and CDK13. These kinases play crucial roles in cell cycle regulation and transcription.

CDK16_Signaling_Pathway cluster_extracellular Extracellular Signals Growth_Factors Growth Factors Inhibitor This compound Kinase Inhibitor CyclinY_CDK16 CyclinY_CDK16 Inhibitor->CyclinY_CDK16 inhibits

CDK12_13_Signaling_Pathway Inhibitor This compound Kinase Inhibitor CyclinK_CDK12_13 CyclinK_CDK12_13 Inhibitor->CyclinK_CDK12_13 inhibits

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.

KINOMEscan™ Cross-Reactivity Profiling

This assay measures the binding affinity of a test compound against a large panel of kinases.

KINOMEscan_Workflow Start Start Prepare_Kinases DNA-tagged Kinases (Panel of 400+) Start->Prepare_Kinases Immobilize_Ligand Immobilized, active-site directed ligand on solid support Start->Immobilize_Ligand Incubate Incubate Kinase, Ligand, and Test Compound Prepare_Kinases->Incubate Immobilize_Ligand->Incubate Wash Wash to remove unbound components Incubate->Wash Quantify Quantify bound kinase via qPCR of the DNA tag Wash->Quantify Analyze Analyze data as % of control to determine Kd Quantify->Analyze End End Analyze->End

Protocol:

  • Preparation of Components: A panel of human kinases, each tagged with a unique DNA identifier, is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads). The test compound is solubilized, typically in DMSO.

  • Binding Reaction: The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: The solid support is washed to remove any unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of bound kinase indicates that the test compound has displaced the immobilized ligand and is binding to the kinase. A dissociation constant (Kd) can be determined by running the assay with a range of test compound concentrations.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein, which can be used to screen for ligand binding.

Protocol:

  • Reaction Setup: The purified target kinase is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is aliquoted into a multi-well PCR plate. The test compound is added to the wells.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds (denatures) with increasing temperature, its hydrophobic core becomes exposed, allowing the fluorescent dye to bind and emit a signal. The fluorescence intensity is monitored in real-time as a function of temperature.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. An increase in the Tm in the presence of a test compound (a "thermal shift" or ΔTm) indicates that the compound binds to and stabilizes the protein.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific target protein.

NanoBRET_Workflow Start Start Transfect_Cells Transfect cells with plasmid encoding NanoLuc-tagged Kinase Start->Transfect_Cells Add_Tracer Add cell-permeable fluorescent tracer that binds to the kinase Transfect_Cells->Add_Tracer Add_Compound Add test compound Add_Tracer->Add_Compound Add_Substrate Add NanoLuc substrate Add_Compound->Add_Substrate Measure_BRET Measure BRET signal (ratio of tracer emission to NanoLuc emission) Add_Substrate->Measure_BRET Analyze Analyze data to determine IC50 or EC50 Measure_BRET->Analyze End End Analyze->End

Protocol:

  • Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: The transfected cells are plated and treated with a cell-permeable fluorescent tracer that is known to bind to the target kinase. The test compound is then added in a dose-response manner.

  • Substrate Addition: A specific substrate for NanoLuc® luciferase is added to the cells.

  • BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-tagged kinase, the energy from the luciferase-substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. This Bioluminescence Resonance Energy Transfer (BRET) signal is measured.

  • Data Analysis: The test compound competes with the fluorescent tracer for binding to the target kinase. A potent test compound will displace the tracer, leading to a decrease in the BRET signal. The concentration of the test compound that inhibits 50% of the BRET signal (IC50 or EC50) is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Cells are cultured and treated with the kinase inhibitor at various concentrations for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.

  • Data Analysis: A histogram of fluorescence intensity versus cell count is generated. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified. An accumulation of cells in a particular phase (e.g., G2/M arrest) indicates that the inhibitor is blocking cell cycle progression at that checkpoint.

Safety Operating Guide

Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,5-dimethyl-1H-pyrazol-3-amine, ensuring compliance with general hazardous waste regulations. While a specific Safety Data Sheet (SDS) for this compound was not identified, the procedures outlined below are based on established guidelines for the disposal of hazardous laboratory chemicals.

Immediate Safety Considerations

Before handling this compound, it is crucial to consult the compound's SDS, if available, for specific hazard information. Based on data for structurally similar compounds, this chemical should be treated as hazardous. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data for Laboratory Hazardous Waste Management

The following table summarizes key quantitative parameters derived from general laboratory hazardous waste guidelines issued by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). These are not specific to this compound but represent standard limits for the accumulation and disposal of hazardous chemicals in a laboratory setting.

ParameterGuideline ValueRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallonsMaximum volume of hazardous waste that can be stored at or near the point of generation.[1]
Acutely Hazardous Waste (P-listed) Quantity Limit ≤ 1 quart (liquid) or 1 kg (solid)Stricter limit for the accumulation of highly toxic wastes.[1]
pH for Aqueous Corrosive Waste ≤ 2 or ≥ 12.5Defines the characteristic of corrosivity for aqueous solutions, classifying them as hazardous waste.[1]
Flash Point for Ignitable Liquid Waste < 140°F (60°C)Defines the characteristic of ignitability for liquid wastes.

Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

cluster_0 cluster_1 Step 1: Hazard Identification cluster_2 Step 2: Waste Segregation & Containerization cluster_3 Step 3: Accumulation in SAA cluster_4 Step 4: Disposal Request cluster_5 Step 5: Final Disposal start Start: Chemical Waste Generation (this compound) sds Consult Safety Data Sheet (SDS) start->sds hazard_char Determine Hazardous Characteristics (Ignitable, Corrosive, Reactive, Toxic) sds->hazard_char Identify Hazards select_container Select Compatible, Labeled Container hazard_char->select_container Hazardous Waste segregate Segregate from Incompatible Wastes select_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa log Maintain Waste Log saa->log request Request Pickup by Environmental Health & Safety (EHS) log->request ehs_pickup EHS Transports to Central Accumulation Area request->ehs_pickup final_disposal Disposal at a Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol for this compound

The following is a detailed, procedural guide for the proper disposal of this compound, synthesized from general laboratory chemical waste guidelines.

1. Waste Identification and Characterization:

  • Treat this compound as a hazardous waste. Based on its chemical structure (an amine and a pyrazole derivative), it may be classified as toxic and potentially corrosive.

  • Do not dispose of this chemical down the drain or in regular trash.[2]

2. Selection of an Appropriate Waste Container:

  • Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • The container must be in good condition, with a secure, leak-proof lid.[3]

3. Proper Labeling of the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." For mixtures, list all components and their approximate percentages.

  • Indicate the relevant hazard characteristics (e.g., "Toxic").

  • Include the date when the first amount of waste was added to the container.

4. Waste Segregation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][4]

  • Ensure that the container is kept closed except when adding waste.[1]

  • Segregate the waste container from incompatible materials. For example, keep it separate from strong oxidizing agents and acids to prevent potentially violent reactions.[4]

  • Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[4]

5. Accumulation and Record Keeping:

  • Do not exceed the 55-gallon limit for hazardous waste in the SAA.[1]

  • Maintain a log of the waste generated, including the chemical name and quantity.

6. Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowable time (check your institution's specific guidelines, often up to one year), arrange for its disposal.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with accurate information about the waste, as detailed on the container label and in your waste log.

7. Professional Disposal:

  • Your institution's EHS department will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.

  • Never attempt to transport hazardous waste off-site yourself.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,5-dimethyl-1H-pyrazol-3-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 35100-92-6

Hazard Summary: This chemical is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

Safe Handling Workflow for this compound prep Preparation - Ensure adequate ventilation. - Verify eyewash station and safety shower are accessible. ppe Don PPE - Wear safety goggles, chemical-resistant gloves, and protective clothing. prep->ppe handling Chemical Handling - Avoid dust formation. - Avoid breathing vapors or mist. - Prevent contact with skin and eyes. ppe->handling disposal_prep Waste Preparation - Collect waste in a suitable, closed, and labeled container. handling->disposal_prep storage Storage - Store in a tightly closed container in a well-ventilated area. handling->storage decontamination Decontamination - Clean work area thoroughly. - Wash hands and any exposed skin. disposal_prep->decontamination ppe_removal Remove PPE - Remove gloves and other PPE, avoiding self-contamination. decontamination->ppe_removal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Spill and Exposure Management

Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Avoid dust formation and breathing vapors, mist, or gas.[3]

  • Containment: Soak up the spill with inert absorbent material.

  • Collection: Collect and place the material into a suitable, closed container for disposal.[3]

  • Cleaning: Clean the affected area thoroughly.

First-Aid Measures: Immediate medical attention is required for any exposure.[2]

Exposure RouteFirst-Aid Protocol
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[2]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[2]

Disposal Plan

Waste from this compound is classified as hazardous waste.[2]

Disposal Guidelines:

  • Chemical Waste: Dispose of in accordance with European Directives on waste and hazardous waste, as well as local, regional, and national regulations.[2]

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[2]

The following flowchart illustrates the decision-making process for the proper disposal of this compound and its contaminated materials.

Disposal Decision Flowchart for this compound start Waste Generated is_chem Is the waste the chemical itself? start->is_chem is_contam Is the material contaminated? is_chem->is_contam No hazardous Treat as Hazardous Waste is_chem->hazardous Yes is_contam->hazardous Yes non_hazardous Dispose as Non-Hazardous Waste is_contam->non_hazardous No collect Collect in a labeled, sealed hazardous waste container. hazardous->collect dispose Dispose according to institutional and local regulations. collect->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.